MRE3008F20
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(furan-2-yl)-11-propyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,9-pentaen-7-yl]-3-(4-methoxyphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N8O3/c1-3-10-28-12-15-17(26-28)24-20(25-21(30)22-13-6-8-14(31-2)9-7-13)29-19(15)23-18(27-29)16-5-4-11-32-16/h4-9,11-12H,3,10H2,1-2H3,(H2,22,24,25,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRNHKSLHHWUAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=N1)N=C(N3C2=NC(=N3)C4=CC=CO4)NC(=O)NC5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MRE3008F20: A Technical Guide to its Mechanism of Action on the A3 Adenosine Receptor
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of MRE3008F20, a potent and selective antagonist for the human A3 adenosine receptor (A3AR). It elucidates its mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.
Executive Summary
This compound is a pyrazolo-triazolo-pyrimidine derivative that functions as a high-affinity, selective, and competitive antagonist of the human A3 adenosine receptor (A3AR).[1][2] Its primary mechanism involves binding to the A3AR, a G protein-coupled receptor (GPCR), thereby preventing the endogenous ligand adenosine from binding and initiating downstream signaling. Specifically, this compound blocks the A3AR-mediated inhibition of adenylyl cyclase, a key enzyme in cellular signaling. This antagonistic action makes this compound an invaluable tool for characterizing the physiological and pathophysiological roles of the A3AR.[1] However, it is crucial to note its significant species selectivity, displaying high potency for the human receptor but being largely inactive at rodent (rat and mouse) A3ARs.[3][4]
Quantitative Data: Binding and Functional Parameters
The efficacy and selectivity of this compound have been quantified through various in vitro assays. The data below are compiled from studies using Chinese Hamster Ovary (CHO) cells recombinantly expressing the human A3 adenosine receptor (hA3AR).
Table 1: Binding Affinity and Selectivity of this compound
| Parameter | Receptor Subtype | Value | Cell Line | Reference |
| KD (Dissociation Constant) | Human A3AR | 0.80 ± 0.06 nM | CHO | [1] |
| Ki (Inhibition Constant) | Human A3AR | 1.8 nM | Lymphocytes | [5] |
| Bmax (Max. Binding Sites) | Human A3AR | 300 ± 33 fmol/mg protein | CHO | [1][6] |
| Selectivity vs. A1 | Human A3AR | 1294-fold | CHO | [2] |
| Selectivity vs. A2A | Human A3AR | 165-fold | CHO | [2] |
| Selectivity vs. A2B | Human A3AR | 2471-fold | CHO | [2] |
| Affinity at Rodent A3AR | Rat & Mouse A3AR | > 10,000 nM (Inactive) | CHO | [3][4] |
Table 2: Functional Antagonistic Potency of this compound
| Assay | Agonist Challenged | Parameter | Value | Cell Line / System | Reference |
| Adenylyl Cyclase Inhibition | Cl-IB-MECA (100 nM) | IC50 | 5.0 nM | Resting Human Lymphocytes | [5] |
| Adenylyl Cyclase Inhibition | IB-MECA | IC50 | 4.5 nM | CHO Cell Membranes | [5] |
Mechanism of Action and Signaling Pathways
The A3AR is canonically coupled to the inhibitory G protein, Gαi.[7] Activation of this receptor by an agonist like adenosine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[7][8] this compound acts by competitively blocking this initial binding step.
Agonist-Mediated A3AR Signaling
When an agonist binds to the A3AR, it induces a conformational change that activates the associated heterotrimeric G protein. The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This reduces the conversion of ATP to cAMP, lowering intracellular cAMP concentrations and subsequently reducing the activity of downstream effectors like Protein Kinase A (PKA).[7]
Caption: Agonist activation of A3AR leading to inhibition of adenylyl cyclase.
This compound-Mediated Antagonism
This compound binds to the A3AR at the same site as adenosine but does not activate the receptor. By occupying the binding site, it physically prevents agonists from binding and initiating the signaling cascade. Consequently, the Gi protein remains inactive, adenylyl cyclase is not inhibited, and the basal rate of cAMP production is maintained.
Caption: this compound competitively antagonizes the A3AR, preventing signaling.
Experimental Protocols
The characterization of this compound relies on two primary types of in vitro assays: radioligand binding assays to determine affinity and selectivity, and functional assays to measure its antagonistic potency.
Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of an unlabeled compound (like this compound) by measuring its ability to compete off a radiolabeled ligand ([3H]this compound) from the receptor.
Methodology:
-
Membrane Preparation: CHO cells stably expressing the human A3AR are cultured, harvested, and homogenized in a cold buffer (e.g., 50 mM Tris-HCl). The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bio-Rad assay.[2]
-
Assay Incubation: A fixed concentration of the radioligand ([3H]this compound, ~0.5 nM) is incubated with the cell membranes (50-100 µg protein) in the presence of varying concentrations of the unlabeled competing ligand.
-
Separation: The reaction is incubated (e.g., 60 minutes at 25°C) and then terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). This separates the receptor-bound radioligand from the free radioligand in the solution.
-
Quantification: The filters are washed with ice-cold buffer, and the radioactivity trapped on them is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.[2]
References
- 1. [(3)H]MRE 3008F20: a novel antagonist radioligand for the pharmacological and biochemical characterization of human A(3) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and preliminary biological evaluation of [3H]-MRE 3008-F20: the first high affinity radioligand antagonist for the human A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cancer biology and molecular genetics of A3 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A role for the A3 adenosine receptor in determining tissue levels of cAMP and blood pressure: studies in knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to MRE3008F20: Chemical Structure, Properties, and Mechanism of Action
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of this compound, a potent and selective antagonist of the human A3 adenosine receptor (A3AR). This document includes a summary of its chemical structure, key quantitative data, detailed experimental protocols for its characterization, and a visualization of its role in the A3AR signaling pathway.
Chemical Structure and Properties
This compound is a synthetic, non-xanthine derivative that acts as a competitive antagonist at the A3 adenosine receptor. Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Parameter | Value |
| IUPAC Name | 1-(2-Furan-2-yl-8-propyl-8H-pyrazolo[4,3-e][1][2]triazolo[1,5-c]pyrimidin-5-yl)-3-(4-methoxy-phenyl)-urea[1] |
| CAS Number | 252979-43-4[1] |
| Chemical Formula | C21H20N8O3[1][2][3] |
| Molecular Weight | 432.44 g/mol [1][2][3] |
| InChI Key | CJRNHKSLHHWUAB-UHFFFAOYSA-N[1] |
| SMILES | O=C(NC1=CC=C(OC)C=C1)NC2=NC3=NN(C=C3C4=NC(=NN24)C=5OC=CC5)CCC[4] |
| Synonyms | MRE 3008-F20, MRE 3008F20, MRE-3008F20, MCP-NECA[1][5] |
Table 2: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in DMSO | [1] |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C.[1][4] | [1][4] |
| Receptor Binding Affinity (Ki) | ||
| Human A3 Receptor | 0.29 nM - 1.8 nM | [1] |
| Human A1 Receptor | 141 nM | |
| Human A2A Receptor | 1197 nM | |
| Functional Potency (IC50) | 5 nM (inhibition of agonist-induced cAMP elevation in resting T lymphocytes) | [4] |
Mechanism of Action: Antagonism of the A3 Adenosine Receptor Signaling Pathway
This compound exerts its effects by blocking the activation of the A3 adenosine receptor, a G protein-coupled receptor (GPCR). The A3AR is typically coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist, the A3AR inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] As an antagonist, this compound binds to the A3AR but does not elicit a response, thereby preventing the agonist-induced signaling cascade. This blockade results in the maintenance of basal cAMP levels.
Caption: A3 Adenosine Receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
This protocol is a generalized procedure for determining the binding affinity of this compound to the human A3 adenosine receptor using a radiolabeled ligand.
Objective: To determine the dissociation constant (Ki) of this compound for the human A3AR through competitive displacement of a radiolabeled A3AR agonist/antagonist.
Materials:
-
Membrane preparations from cells expressing the human A3 adenosine receptor.
-
Radioligand (e.g., [3H]-MRE3008F20 or a suitable A3AR agonist/antagonist radioligand).
-
This compound (unlabeled).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM EDTA).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well microplates.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well microplate, combine the following in a final volume of 200 µL:
-
50 µL of various concentrations of unlabeled this compound.
-
50 µL of a fixed concentration of the radioligand.
-
100 µL of the membrane preparation.
-
For total binding, replace unlabeled this compound with assay buffer.
-
For non-specific binding, add a high concentration of a non-radiolabeled A3AR ligand.
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of unlabeled this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for the radioligand binding assay.
This protocol describes a general method to assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced changes in intracellular cAMP levels.
Objective: To determine the IC50 value of this compound for the inhibition of A3AR agonist-stimulated adenylyl cyclase activity.
Materials:
-
Whole cells expressing the human A3 adenosine receptor (e.g., resting T lymphocytes, CHO-K1 cells).
-
A3AR agonist (e.g., IB-MECA).
-
This compound.
-
Phosphodiesterase inhibitor (e.g., rolipram or IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA, HTRF, or other immunoassay-based kits).
Procedure:
-
Cell Preparation: Culture cells to an appropriate density in 96-well plates.
-
Pre-treatment with Antagonist: Pre-incubate the cells with various concentrations of this compound for a specific duration (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor.
-
Agonist Stimulation: Add a fixed concentration of the A3AR agonist (typically a concentration that elicits a submaximal response, e.g., EC80) to the wells and incubate for a further period (e.g., 15-30 minutes) to stimulate cAMP production.
-
Cell Lysis: Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the percentage of inhibition of the agonist-induced cAMP response for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression.
-
Caption: Experimental workflow for the cAMP accumulation assay.
Conclusion
This compound is a highly potent and selective antagonist of the human A3 adenosine receptor. Its well-defined chemical structure and pharmacological properties make it a valuable tool for researchers studying the physiological and pathological roles of the A3AR. The experimental protocols provided herein offer a foundation for the in vitro characterization of this and similar compounds, which is essential for the development of novel therapeutics targeting the adenosinergic system.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Multifaceted Effects of Extracellular Adenosine Triphosphate and Adenosine in the Tumor–Host Interaction and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 5. Radioligand binding and functional responses of ligands for human recombinant adenosine A(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
MRE3008F20: A Technical Guide to a Potent and Selective A3 Adenosine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRE3008F20 is a potent and highly selective antagonist of the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathophysiological processes, including inflammation, cancer, and cardiac ischemia. This technical guide provides an in-depth overview of this compound, including its chemical properties, binding affinity, and selectivity. Detailed experimental protocols for radioligand binding and functional assays are provided to facilitate its use in research and drug development. Furthermore, this guide illustrates the key signaling pathways modulated by the A3 adenosine receptor, offering a comprehensive resource for professionals in the field.
Introduction to this compound
This compound is a non-xanthine derivative belonging to the pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine class of compounds. It has emerged as a critical pharmacological tool for studying the A3 adenosine receptor due to its high affinity and selectivity for the human A3AR. Its tritiated form, [3H]this compound, is a widely used radioligand for receptor characterization and binding studies.[4][5]
Chemical Properties:
| Property | Value |
| Chemical Name | N-[2-(2-Furanyl)-8-propyl-8H-pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidin-5-yl]-N'-(4-methoxyphenyl)urea |
| Molecular Formula | C21H20N8O3 |
| Molecular Weight | 432.44 g/mol [6] |
| CAS Number | 252979-43-4[6] |
| Class | Pyrazolo triazolo pyrimidine[7] |
Quantitative Data: Binding Affinity and Selectivity
This compound exhibits sub-nanomolar affinity for the human A3 adenosine receptor and displays high selectivity over other adenosine receptor subtypes. The following table summarizes key quantitative data from radioligand binding assays.
| Parameter | Receptor Subtype | Cell Line | Value | Reference |
| KD | Human A3 | CHO | 0.80 ± 0.06 nM | [4] |
| KD | Human A3 | CHO | 0.82 ± 0.08 nM | [5] |
| Bmax | Human A3 | CHO | 300 ± 33 fmol/mg protein | [4] |
| Bmax | Human A3 | CHO | 297 ± 28 fmol/mg protein | [5] |
| Ki | Human A3 | - | 1.8 nM | [6] |
| Selectivity (fold) | Human A1 vs A3 | - | 1294 | [7] |
| Selectivity (fold) | Human A2A vs A3 | - | 165 | [7] |
| Selectivity (fold) | Human A2B vs A3 | - | 2471 | [7] |
Experimental Protocols
Radioligand Competition Binding Assay Using [3H]this compound
This protocol describes a method to determine the binding affinity of a test compound for the human A3 adenosine receptor expressed in Chinese Hamster Ovary (CHO) cells.
3.1.1. Materials
-
CHO cells stably expressing the human A3 adenosine receptor (hA3-CHO)
-
[3H]this compound (specific activity ~70-90 Ci/mmol)
-
Unlabeled this compound (for non-specific binding determination)
-
Test compounds
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM EDTA
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
96-well plates
-
Cell harvester
-
Scintillation counter
3.1.2. Cell Culture and Membrane Preparation
-
Culture hA3-CHO cells in appropriate media and conditions until confluent.
-
Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (5 mM Tris-HCl, pH 7.4, with 5 mM EDTA and 5 mM EGTA) and homogenize using a Polytron homogenizer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in binding buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store membrane preparations at -80°C until use.
3.1.3. Binding Assay Protocol
-
In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of various concentrations of the test compound.
-
50 µL of [3H]this compound (final concentration ~0.5 nM).
-
150 µL of cell membrane preparation (50-100 µg of protein).
-
-
For total binding, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a saturating concentration of unlabeled this compound (e.g., 1 µM) instead of the test compound.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity using a liquid scintillation counter.
3.1.4. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.[8]
Functional Assay: cAMP Measurement
This protocol describes a method to assess the antagonist activity of this compound by measuring its ability to block agonist-induced inhibition of cyclic AMP (cAMP) production.
3.2.1. Materials
-
hA3-CHO cells
-
This compound
-
A3 adenosine receptor agonist (e.g., IB-MECA)
-
Forskolin
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX)
3.2.2. Assay Protocol
-
Seed hA3-CHO cells in a 96-well plate and culture overnight.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound in stimulation buffer for 20-30 minutes at 37°C.
-
Add a fixed concentration of the A3AR agonist (e.g., EC80 concentration of IB-MECA) in the presence of forskolin (e.g., 1-10 µM) to all wells except the basal control.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
3.2.3. Data Analysis
-
Generate a standard curve for cAMP concentration.
-
Calculate the cAMP concentration in each sample.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the IC50 value of this compound for the inhibition of the agonist-induced response.
Signaling Pathways and Visualization
The A3 adenosine receptor is primarily coupled to inhibitory G proteins (Gi/o) and Gq proteins.[1] Activation of A3AR by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[9][10] The receptor also modulates the activity of mitogen-activated protein kinases (MAPK), such as ERK1/2.[3] this compound, as an antagonist, blocks these signaling events initiated by A3AR agonists.
A3 Adenosine Receptor Signaling Pathway
Caption: A3 Adenosine Receptor Signaling Cascade.
Experimental Workflow for Radioligand Binding Assay
Caption: Radioligand Binding Assay Workflow.
Experimental Workflow for cAMP Functional Assay
References
- 1. mdpi.com [mdpi.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Involvement of mitogen protein kinase cascade in agonist-mediated human A(3) adenosine receptor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GloSensor™ cAMP Assay Protocol [promega.sg]
- 5. cosmobio.co.jp [cosmobio.co.jp]
- 6. Characterization of ERK1/2 signalling pathways induced by adenosine receptor subtypes in newborn rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. innoprot.com [innoprot.com]
MRE3008F20: An In-Depth Analysis of a Selective Adenosine A3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRE3008F20 is a synthetic organic compound belonging to the pyrazolo-triazolo-pyrimidine class of molecules. It has been identified as a potent and highly selective antagonist for the human adenosine A3 receptor. While extensively characterized in in vitro binding and functional assays, publicly available data on the in vivo pharmacokinetics and bioavailability of this compound is currently unavailable. This guide synthesizes the existing knowledge on this compound, focusing on its established biochemical properties and the general pharmacokinetic considerations for its chemical class, while highlighting the critical need for future in vivo studies.
Introduction
Adenosine receptors, G protein-coupled receptors activated by the endogenous nucleoside adenosine, play crucial roles in a myriad of physiological and pathological processes. The A3 subtype, in particular, is implicated in inflammation, cancer, and cardiovascular and central nervous system disorders. The development of selective antagonists for the A3 adenosine receptor, such as this compound, represents a promising therapeutic strategy for various diseases. This compound has demonstrated high affinity and selectivity for the human A3 receptor in laboratory settings, making it a valuable tool for pharmacological research. However, a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its overall bioavailability, is essential for its potential translation into a therapeutic agent.
Physicochemical Properties
While specific experimental data on the physicochemical properties of this compound are not detailed in the available literature, general characteristics of the pyrazolo-triazolo-pyrimidine scaffold suggest it is a small molecule amenable to chemical synthesis and modification.
Pharmacodynamics
This compound functions as a competitive antagonist at the human adenosine A3 receptor. Its primary mechanism of action involves binding to the receptor and blocking the signal transduction cascade typically initiated by adenosine. This has been primarily demonstrated through in vitro radioligand binding assays and functional assays measuring downstream signaling events, such as the inhibition of adenylyl cyclase.
Signaling Pathway
The adenosine A3 receptor, upon activation by an agonist, couples to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, by blocking the receptor, prevents this cascade.
Caption: Adenosine A3 receptor signaling pathway and the antagonistic action of this compound.
Pharmacokinetics and Bioavailability: A Knowledge Gap
A thorough search of scientific literature and public databases reveals a significant lack of in vivo pharmacokinetic and bioavailability data for this compound. Key parameters such as:
-
Maximum Plasma Concentration (Cmax)
-
Time to Maximum Plasma Concentration (Tmax)
-
Area Under the Curve (AUC)
-
Elimination Half-life (t1/2)
-
Volume of Distribution (Vd)
-
Clearance (CL)
-
Absolute Bioavailability (%)
have not been publicly reported for this specific compound.
General Considerations for the Pyrazolo-triazolo-pyrimidine Class
While specific data for this compound is absent, general pharmacokinetic trends can be inferred from studies on other members of the pyrazolo-triazolo-pyrimidine class of adenosine receptor antagonists. It is important to note that these are generalities and may not be representative of this compound's specific profile.
Table 1: Anticipated Pharmacokinetic Profile Considerations for Pyrazolo-triazolo-pyrimidine Derivatives
| Parameter | General Considerations |
| Absorption | Oral absorption can be variable and is influenced by factors such as lipophilicity and aqueous solubility. Formulation strategies may be required to optimize absorption. |
| Distribution | Generally expected to distribute into tissues. Plasma protein binding can be significant and will influence the free fraction of the drug available to interact with receptors. |
| Metabolism | Hepatic metabolism via cytochrome P450 (CYP) enzymes is a likely route of elimination. The specific CYP isozymes involved would need to be identified. |
| Excretion | Metabolites are typically excreted via renal and/or fecal routes. |
| Bioavailability | Oral bioavailability can range from low to moderate for this class of compounds, often limited by first-pass metabolism. |
Proposed Experimental Protocols for Future Studies
To address the current knowledge gap, the following experimental protocols are proposed to characterize the pharmacokinetics and bioavailability of this compound.
In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine the pharmacokinetic profile of this compound following intravenous (IV) and oral (PO) administration in a rodent model (e.g., Sprague-Dawley rats).
-
Methodology:
-
Animal Model: Male and female Sprague-Dawley rats (n=3-5 per group per time point).
-
Dosing:
-
IV group: Administer this compound (e.g., 1 mg/kg) via tail vein injection.
-
PO group: Administer this compound (e.g., 10 mg/kg) via oral gavage.
-
-
Sample Collection: Collect blood samples from the jugular vein at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Sample Processing: Centrifuge blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Vd, CL) using non-compartmental analysis software.
-
Bioavailability Calculation: Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
-
Caption: Proposed experimental workflow for determining the pharmacokinetics of this compound.
Conclusion and Future Directions
This compound is a valuable research tool due to its high potency and selectivity for the human adenosine A3 receptor. However, the absence of in vivo pharmacokinetic and bioavailability data is a major impediment to its further development as a potential therapeutic agent. The experimental protocols outlined in this guide provide a roadmap for future studies that are essential to elucidate the ADME properties of this compound. Such data will be critical for determining appropriate dosing regimens, assessing potential drug-drug interactions, and ultimately, for advancing this promising compound through the drug development pipeline. Researchers in the field are strongly encouraged to conduct and publish these vital preclinical studies.
In Vitro Characterization of MRE3008F20: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRE3008F20 is a potent and selective competitive antagonist of the human adenosine A3 receptor (A3R). This document provides a comprehensive overview of the in vitro pharmacological characteristics of this compound, including its binding affinity and functional antagonism. Detailed methodologies for the key experimental assays used to characterize this compound are presented, along with a summary of its quantitative data. Furthermore, the canonical signaling pathway of the adenosine A3 receptor is illustrated to provide context for the mechanism of action of this compound.
Introduction
Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are integral to numerous physiological processes. The A3 adenosine receptor subtype, in particular, has emerged as a significant therapeutic target for a variety of conditions, including inflammatory diseases, glaucoma, and asthma.[1] this compound has been identified as a highly selective antagonist for the human A3 receptor, making it a valuable tool for investigating the physiological and pathological roles of this receptor.[2][3] This guide details the in vitro studies that have defined the pharmacological profile of this compound.
Quantitative Pharmacological Data
The in vitro activity of this compound has been quantified through radioligand binding assays and functional assays. The key parameters are summarized in the tables below.
Table 1: Binding Affinity of this compound for Human Adenosine Receptors
| Receptor Subtype | Ki (nM) |
| Adenosine A3 | 0.29[3] |
| Adenosine A1 | 141[3] |
| Adenosine A2A | 1197[3] |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Radioligand Binding Parameters of [3H]-MRE3008F20
| Parameter | Value |
| KD (nM) | 3.3 ± 0.7[2] |
| Bmax (fmol/mg protein) | 291 ± 50[2] |
KD (Dissociation Constant): The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower KD indicates higher affinity. Bmax (Maximum Binding Capacity): The total concentration of receptor sites in the tissue.
Table 3: Functional Antagonism of this compound
| Assay | IC50 (nM) |
| Inhibition of Agonist-Induced cAMP Elevation | 5[3] |
IC50 (Half-maximal Inhibitory Concentration): The concentration of an antagonist that inhibits a biological response by 50%.
Experimental Protocols
The following sections describe the general methodologies employed in the in vitro characterization of this compound.
Radioligand Binding Assays
Radioligand binding assays are utilized to determine the affinity (Ki) of a compound for a receptor and to characterize the binding of a radiolabeled ligand (KD and Bmax).
Objective: To determine the binding characteristics of this compound at the human adenosine A3 receptor.
Materials:
-
Cell membranes expressing the human adenosine A3, A1, and A2A receptors.
-
[3H]-MRE3008F20 (for saturation binding) or another suitable A3R radioligand.
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Protocol for Competition Binding Assay (to determine Ki):
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of a selective A3R radioligand, and varying concentrations of unlabeled this compound.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand against the concentration of this compound. The IC50 value is determined from the resulting competition curve and converted to a Ki value using the Cheng-Prusoff equation.
Protocol for Saturation Binding Assay (to determine KD and Bmax):
-
Incubation: Incubate cell membranes with increasing concentrations of [3H]-MRE3008F20 in the presence (for non-specific binding) and absence (for total binding) of a high concentration of a non-labeled selective A3R ligand.
-
Equilibration, Separation, Washing, and Quantification: Follow steps 2-5 from the competition binding assay protocol.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the concentration of [3H]-MRE3008F20. The KD and Bmax values are then determined by non-linear regression analysis of the resulting saturation curve.
Cyclic AMP (cAMP) Accumulation Assay
This functional assay is used to determine the ability of an antagonist to inhibit the downstream signaling of a receptor, in this case, the modulation of cAMP levels.
Objective: To quantify the functional antagonism of this compound on agonist-stimulated A3 receptor activity.
Materials:
-
Whole cells expressing the human adenosine A3 receptor (e.g., CHO or HEK293 cells).
-
A known A3R agonist (e.g., IB-MECA).
-
This compound.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Protocol:
-
Cell Culture: Culture the A3R-expressing cells to an appropriate density in multi-well plates.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Add a fixed concentration of the A3R agonist in the presence of forskolin. The agonist will inhibit the forskolin-stimulated cAMP production.
-
Lysis: After a defined incubation period, lyse the cells to release the intracellular cAMP.
-
Quantification: Measure the cAMP levels in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the concentration of this compound. The IC50 value is determined from the resulting dose-response curve, representing the concentration of this compound that restores 50% of the agonist-induced inhibition of cAMP accumulation.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the signaling pathway of the adenosine A3 receptor and the general workflow of the experimental procedures.
Caption: Adenosine A3 Receptor Signaling Pathway.
Caption: In Vitro Experimental Workflow.
Conclusion
This compound is a high-affinity and selective antagonist of the human adenosine A3 receptor. The in vitro data clearly demonstrate its potent binding to the A3R and its ability to functionally block the agonist-mediated signaling cascade. These characteristics establish this compound as a critical research tool for elucidating the role of the adenosine A3 receptor in health and disease and as a potential lead compound for the development of novel therapeutics.
References
MRE3008F20: A Technical Guide to its Binding Affinity for the Human A3 Adenosine Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of MRE3008F20, a potent and selective antagonist for the human A3 adenosine receptor (A3AR). The information compiled herein, including quantitative binding data, detailed experimental protocols, and signaling pathway visualizations, is intended to support research and development efforts targeting this critical receptor.
High-Affinity Binding of this compound to Human A3AR
This compound exhibits a high binding affinity for the human A3 adenosine receptor. Studies have consistently demonstrated its potency, with reported inhibition constant (Ki) values in the low nanomolar range. Specifically, this compound has a reported Ki of 1.8 nM for the human A3AR.[1] Furthermore, saturation analysis using the tritiated form of the compound, [3H]MRE 3008F20, revealed a dissociation constant (KD) of 0.80 ± 0.06 nM in Chinese Hamster Ovary (CHO) cells expressing the human A3 receptor.[2]
This compound also displays significant selectivity for the human A3AR over other adenosine receptor subtypes. Binding assays have shown it to be 1294-fold, 165-fold, and 2471-fold more selective for the A3AR compared to the A1, A2A, and A2B receptors, respectively.[2] It is important to note that this compound has a low affinity for the rat A3 receptor, with a Ki value greater than 10 µM, highlighting species-specific differences in binding.[2][3]
Quantitative Binding Data Summary
| Ligand | Receptor | Species | Cell Line | Assay Type | Ki (nM) | KD (nM) | Bmax (fmol/mg protein) | Reference |
| This compound | A3AR | Human | CHO | Radioligand Binding | 1.8 | - | - | [1] |
| [3H]MRE 3008F20 | A3AR | Human | CHO | Saturation Binding | - | 0.80 ± 0.06 | 300 ± 33 | [2] |
| This compound | A3AR | Rat | - | Binding Assay | >10,000 | - | - | [2] |
Experimental Protocols
The determination of the binding affinity of this compound for the human A3AR is primarily achieved through competitive radioligand binding assays.
Radioligand Binding Assay Protocol
This protocol outlines the general steps involved in a competitive radioligand binding assay to determine the Ki of a test compound like this compound.
1. Membrane Preparation:
-
CHO cells stably expressing the human A3 adenosine receptor are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[4]
-
The homogenate is centrifuged to pellet the cell membranes.[4]
-
The membrane pellet is washed and resuspended in a suitable assay buffer.[4]
-
Protein concentration of the membrane preparation is determined using a standard method like the Bradford assay.[5]
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.[4]
-
A fixed concentration of the radioligand, [3H]MRE 3008F20, is used.
-
Increasing concentrations of the unlabeled competitor compound (this compound or other test ligands) are added to the wells.
-
The cell membrane preparation is then added to each well.
-
The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[4]
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[4][6]
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[4]
4. Quantification of Radioactivity:
-
The filters containing the bound radioligand are dried, and a scintillation cocktail is added.[4]
-
The radioactivity is then counted using a scintillation counter.[4]
5. Data Analysis:
-
The data is analyzed using non-linear regression to determine the IC50 value of the competitor compound. The IC50 is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/KD)) , where [L] is the concentration of the radioligand and KD is its dissociation constant.[7]
Human A3 Adenosine Receptor Signaling
The human A3 adenosine receptor is a G protein-coupled receptor (GPCR). Upon activation by an agonist, the A3AR couples to inhibitory G proteins (Gi/o) and Gq proteins.[8][9] This coupling initiates a cascade of intracellular signaling events.
The primary signaling pathway involves the inhibition of adenylyl cyclase by the Gi protein, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] Additionally, the activation of Gq can stimulate phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
As an antagonist, this compound binds to the A3AR but does not activate these downstream signaling pathways. Instead, it competitively blocks the binding of endogenous adenosine and other A3AR agonists, thereby preventing receptor activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [(3)H]MRE 3008F20: a novel antagonist radioligand for the pharmacological and biochemical characterization of human A(3) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Characterization by Flow Cytometry of Fluorescent, Selective Agonist Probes of the A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Adenosine A3 receptor - Wikipedia [en.wikipedia.org]
- 9. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MRE3008F20 In Vivo Studies in Mice
For Research Use Only. Not for use in diagnostic procedures.
Introduction
MRE3008F20 is a potent and selective antagonist of the human A3 adenosine receptor (A3AR). The A3AR is a G protein-coupled receptor implicated in various physiological and pathophysiological processes, including inflammation, cancer, and cardiac function. In inflammatory conditions, the expression of A3AR is often upregulated, making it a promising therapeutic target. These application notes provide a hypothetical in vivo experimental protocol for evaluating the efficacy of this compound in a murine model of lipopolysaccharide (LPS)-induced acute lung injury. The protocols described herein are intended as a guide for researchers and may require optimization for specific experimental conditions.
Mechanism of Action
This compound acts by competitively blocking the A3 adenosine receptor, thereby inhibiting the downstream signaling pathways initiated by adenosine binding. The A3AR is primarily coupled to Gi proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound is expected to counteract the effects of elevated adenosine levels often observed at sites of inflammation and tissue injury.
A3 Adenosine Receptor Signaling Pathway
Caption: A3 Adenosine Receptor Signaling Pathway.
In Vivo Experimental Protocol: LPS-Induced Acute Lung Injury in Mice
This protocol outlines a hypothetical study to assess the anti-inflammatory effects of this compound in a well-established mouse model of acute lung injury induced by lipopolysaccharide (LPS).
I. Materials and Reagents
-
Compound: this compound
-
Vehicle: 10% DMSO in sterile saline (0.9% NaCl)
-
Inducing Agent: Lipopolysaccharide (LPS) from Escherichia coli O111:B4
-
Anesthetics: Ketamine/Xylazine cocktail or Isoflurane
-
Animals: Male C57BL/6 mice, 8-10 weeks old, 20-25 g
-
Phosphate-buffered saline (PBS), sterile
-
Reagents for bronchoalveolar lavage (BAL) fluid analysis (e.g., cell counting solution, ELISA kits for cytokines)
-
Reagents for lung tissue histology (e.g., formalin, paraffin, hematoxylin and eosin stain)
-
Reagents for myeloperoxidase (MPO) assay
II. Experimental Design and Workflow
Caption: Experimental Workflow for In Vivo Study.
III. Detailed Methodologies
A. Animal Handling and Grouping
-
House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to food and water.
-
Allow a one-week acclimatization period before the experiment.
-
Randomly assign mice to the following experimental groups (n=8 per group):
-
Group 1: Vehicle Control: Vehicle + Saline challenge
-
Group 2: LPS Control: Vehicle + LPS challenge
-
Group 3: this compound (Low Dose): 1 mg/kg this compound + LPS challenge
-
Group 4: this compound (High Dose): 10 mg/kg this compound + LPS challenge
-
B. Compound and LPS Administration
-
Prepare this compound solutions in the vehicle on the day of the experiment.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 mL/kg body weight.
-
One hour after treatment, anesthetize the mice.
-
Administer LPS (5 mg/kg) or sterile saline via intratracheal instillation in a volume of 50 µL.
C. Sample Collection and Analysis (24 hours post-LPS)
-
Anesthetize the mice and collect blood via cardiac puncture for systemic cytokine analysis if required.
-
Euthanize the mice by cervical dislocation.
-
Bronchoalveolar Lavage (BAL):
-
Cannulate the trachea and lavage the lungs three times with 0.5 mL of ice-cold PBS.
-
Pool the BAL fluid (BALF) and centrifuge at 500 x g for 10 minutes at 4°C.
-
Use the supernatant for cytokine analysis (e.g., TNF-α, IL-6) by ELISA.
-
Resuspend the cell pellet for total and differential cell counts.
-
-
Lung Tissue Collection:
-
Perfuse the pulmonary circulation with PBS.
-
Excise the right lung lobes for histological analysis. Fix in 10% neutral buffered formalin.
-
Excise the left lung lobe, snap-freeze in liquid nitrogen, and store at -80°C for MPO assay.
-
D. Endpoint Measurements
-
BALF Analysis:
-
Determine total cell counts using a hemocytometer.
-
Prepare cytospin slides and perform differential cell counts after Wright-Giemsa staining.
-
Measure TNF-α and IL-6 concentrations in the BALF supernatant using commercial ELISA kits according to the manufacturer's instructions.
-
-
Lung Histopathology:
-
Embed the fixed lung tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Evaluate lung injury based on a scoring system assessing alveolar congestion, hemorrhage, infiltration of inflammatory cells, and alveolar wall thickening.
-
-
Myeloperoxidase (MPO) Assay:
-
Homogenize the lung tissue and measure MPO activity, an indicator of neutrophil infiltration, using a commercial MPO assay kit.
-
Data Presentation (Hypothetical Data)
Table 1: Effect of this compound on BALF Cell Counts in LPS-Induced Lung Injury
| Group | Total Cells (x10⁵) | Neutrophils (x10⁵) | Macrophages (x10⁵) |
| Vehicle Control | 0.5 ± 0.1 | 0.02 ± 0.01 | 0.48 ± 0.09 |
| LPS Control | 15.2 ± 2.5 | 12.8 ± 2.1 | 2.4 ± 0.4 |
| This compound (1 mg/kg) + LPS | 10.1 ± 1.8 | 8.5 ± 1.5 | 1.6 ± 0.3 |
| This compound (10 mg/kg) + LPS | 6.3 ± 1.2 | 5.1 ± 1.0 | 1.2 ± 0.2* |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. LPS Control.
Table 2: Effect of this compound on BALF Cytokine Levels and Lung MPO Activity
| Group | TNF-α (pg/mL) | IL-6 (pg/mL) | MPO Activity (U/g tissue) |
| Vehicle Control | 25 ± 5 | 15 ± 4 | 0.2 ± 0.05 |
| LPS Control | 850 ± 120 | 1200 ± 150 | 2.5 ± 0.4 |
| This compound (1 mg/kg) + LPS | 550 ± 90 | 780 ± 110 | 1.6 ± 0.3* |
| This compound (10 mg/kg) + LPS | 320 ± 60 | 450 ± 80 | 0.9 ± 0.2** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. LPS Control.
Conclusion
This document provides a comprehensive, albeit hypothetical, framework for the in vivo evaluation of this compound in a mouse model of LPS-induced acute lung injury. The proposed experimental design and methodologies are based on established practices for studying anti-inflammatory compounds. Researchers should adapt and optimize these protocols based on their specific research objectives and available resources. The provided hypothetical data tables illustrate the expected outcomes if this compound possesses anti-inflammatory properties in this model. It is imperative to conduct thorough dose-response and pharmacokinetic studies to establish an optimal dosing regimen for this compound in mice.
Application Notes and Protocols for Dissolving MRE3008F20 in DMSO for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As specific information regarding the physicochemical properties of MRE3008F20 is not publicly available, this document provides a generalized protocol based on standard laboratory practices for dissolving small molecule compounds in dimethyl sulfoxide (DMSO) for cell culture applications. The user must validate and optimize these procedures for their specific experimental context.
Introduction
This compound is a novel small molecule compound with potential applications in cell-based assays. Proper dissolution and handling are critical for obtaining accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent capable of dissolving a broad range of both polar and nonpolar compounds, making it a common choice for preparing stock solutions of water-insoluble compounds for in vitro studies.[1][2][3] However, it is important to note that DMSO can exhibit cytotoxic effects at higher concentrations.[4] Therefore, careful preparation of a high-concentration stock solution and subsequent dilution to a final working concentration with a low percentage of DMSO is essential.
This compound and DMSO Profile
This section summarizes the key (hypothetical) characteristics of this compound and the properties of the solvent, DMSO.
| Parameter | This compound (Hypothetical Data) | DMSO (Dimethyl Sulfoxide) |
| Molecular Weight | User to input value g/mol | 78.13 g/mol [1][2] |
| Appearance | White to off-white solid | Colorless liquid[1][2] |
| Purity | >98% (Recommended) | Anhydrous, ≥99.9% (Cell culture grade) |
| Solubility | Soluble in DMSO | Miscible with water and most organic solvents[1][3] |
| Storage (as solid) | -20°C, desiccated | Room temperature, away from light and moisture |
| Storage (in DMSO) | -20°C or -80°C in small aliquots | Not applicable |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade (e.g., Sigma-Aldrich D2650)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Sterile-filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution. The target concentration may be adjusted based on the compound's solubility and the requirements of the experiment.
-
Pre-warm DMSO: If the ambient temperature is below 18.5°C (65.3°F), DMSO will be frozen.[1] Warm the DMSO bottle to room temperature until it is completely liquid.
-
Weigh this compound: In a sterile microcentrifuge tube, accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a hypothetical molecular weight of 500 g/mol , weigh 5 mg.
-
Add DMSO: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect the solution to ensure there are no visible particulates.
-
Sterilization: As DMSO is not amenable to autoclaving, the stock solution is typically considered sterile if prepared from sterile components using aseptic techniques in a laminar flow hood. Filtration through a 0.22 µm syringe filter compatible with DMSO can be performed if necessary, though this may lead to some loss of the compound.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials. Store the aliquots at -20°C or -80°C for long-term stability.
Preparation of Working Solutions for Cell Culture
The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.[4]
-
Thawing the Stock Solution: Thaw one aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is recommended to perform at least a 1:1000 dilution of the DMSO stock to keep the final DMSO concentration at or below 0.1%.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is crucial for distinguishing the effects of the compound from those of the solvent.
-
Application to Cells: Add the final working solutions (and the vehicle control) to your cell cultures and proceed with the experiment.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound stock and working solutions.
Caption: Workflow for this compound solution preparation.
Hypothetical Signaling Pathway
The diagram below represents a hypothetical signaling pathway that could be modulated by a compound like this compound, illustrating its potential mechanism of action. This is a template and not a confirmed pathway for this compound.
Caption: Hypothetical this compound signaling pathway.
References
MRE3008F20 dosage for cerebral ischemia rat models
Clarification Regarding MRE3008F20
Initial searches for this compound in the context of cerebral ischemia rat models revealed that this compound is a potent and selective antagonist of the human A3 adenosine receptor, not an A2A adenosine receptor agonist.[1] No information was found regarding its use or specific dosage in rat models of cerebral ischemia within the provided search results.
Given the user's interest in the application of an A2A agonist in this experimental setting, the following application notes and protocols are provided for the well-documented A2A adenosine receptor agonist, CGS21680 , as a relevant and informative alternative.
Application Notes and Protocols for CGS21680 in Cerebral Ischemia Rat Models
Introduction
CGS21680 is a potent and selective agonist for the A2A adenosine receptor. In rat models of cerebral ischemia, activation of A2A receptors has been shown to have neuroprotective effects, particularly when administered in the post-ischemic phase.[2][3] The therapeutic window and dosage are critical factors in achieving these protective effects, which are thought to be mediated by the anti-inflammatory properties of A2A receptor activation on immune cells. This document provides a summary of dosage information and detailed experimental protocols for the use of CGS21680 in a rat model of transient middle cerebral artery occlusion (tMCAo).
Data Presentation
The following table summarizes the quantitative data for CGS21680 dosage and administration in a rat model of transient cerebral ischemia.
| Compound | Dosage | Route of Administration | Dosing Regimen | Animal Model | Key Findings | Reference |
| CGS21680 | 0.01 and 0.1 mg/kg | Intraperitoneal (i.p.) | Twice daily for 7 days, starting 4 hours after ischemia | Rat, transient Middle Cerebral Artery occlusion (tMCAo) | Protected from neurological deficit, reduced microgliosis and astrogliosis, improved myelin organization, and reduced granulocyte infiltration. | [2][3] |
| CGS21680 | 1 mg/kg | Intraperitoneal (i.p.) | Single dose | Rat | Pretreatment with CGS21680 at 10(-6) M significantly enhanced the ischemia-evoked release of aspartate and glutamate. | [4][5] |
Experimental Protocols
1. Transient Middle Cerebral Artery Occlusion (tMCAo) Model in Rats
This protocol describes the induction of transient focal cerebral ischemia in rats, a commonly used model to mimic human ischemic stroke.
-
Animals: Male Sprague-Dawley rats (250-300g) are commonly used.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane, 2-3% in O2/N2O).
-
Surgical Procedure:
-
Place the anesthetized rat in a supine position.
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA.
-
Introduce a 4-0 monofilament nylon suture with a blunted tip into the ECA lumen and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion length is typically 18-20 mm from the CCA bifurcation.
-
After 60-90 minutes of occlusion, withdraw the suture to allow for reperfusion.
-
Close the incision and allow the animal to recover.
-
-
Sham Operation: Perform the same surgical procedure without advancing the suture to occlude the MCA.
2. CGS21680 Administration Protocol
This protocol details the preparation and administration of CGS21680 for neuroprotection studies.
-
Materials:
-
CGS21680
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO) (if needed for dissolution)
-
-
Preparation of Dosing Solution:
-
Dissolve CGS21680 in a minimal amount of DMSO.
-
Dilute with sterile saline to the final desired concentration (e.g., for a 0.1 mg/kg dose in a 250g rat, the dose would be 0.025 mg). The final concentration of DMSO should be kept low (e.g., <1%).
-
-
Administration:
-
Four hours after the induction of ischemia (tMCAo), administer the first dose of CGS21680 (0.01 or 0.1 mg/kg) via intraperitoneal (i.p.) injection.
-
Continue administration twice daily for a total of 7 days.
-
3. Assessment of Neurological Deficit
Neurological function can be assessed at various time points post-ischemia using a standardized scoring system.
-
Scoring System (example):
-
0: No neurological deficit
-
1: Failure to extend left forepaw fully (a mild focal deficit)
-
2: Circling to the left (a moderate focal deficit)
-
3: Falling to the left (a severe focal deficit)
-
4: No spontaneous walking with a depressed level of consciousness
-
5: Death
-
4. Histological Analysis
At the end of the experiment (e.g., day 7), brain tissue can be collected for histological analysis to assess the extent of ischemic damage.
-
Procedure:
-
Anesthetize the rat and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Remove the brain and post-fix in 4% paraformaldehyde.
-
Cryoprotect the brain in sucrose solutions.
-
Cut coronal sections on a cryostat.
-
Stain sections with markers for neuronal viability (e.g., Nissl stain), microglia activation (e.g., Iba1), and astrogliosis (e.g., GFAP).
-
Mandatory Visualization
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Low doses of the selective adenosine A2A receptor agonist CGS21680 are protective in a rat model of transient cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selective A2 adenosine receptor agonist CGS 21680 enhances excitatory transmitter amino acid release from the ischemic rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of an Adenosine A2A Receptor Agonist and Antagonist on Binding of the Dopamine D2 Receptor Ligand [11C]raclopride in the Rodent Striatum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MRE3008F20 in Rheumatoid Arthritis Fibroblast-Like Synoviocyte (RA-FLS) Assays
For Research Use Only.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent joint destruction. Fibroblast-like synoviocytes (RA-FLS) are key pathogenic cells in RA, contributing to the inflammatory environment and cartilage and bone erosion through their aggressive, tumor-like behavior, including excessive proliferation, migration, and invasion.[1][2][3] These cells produce pro-inflammatory cytokines and matrix metalloproteinases (MMPs) that perpetuate the disease cycle.[2][4] Consequently, targeting the pathological functions of RA-FLS represents a promising therapeutic strategy for RA.[1][3]
MRE3008F20 is an investigational small molecule inhibitor of [Note: The specific molecular target of this compound is not publicly available in the searched literature. These application notes are based on the hypothetical application of a therapeutic agent targeting key pathological pathways in RA-FLS and will be updated as more information becomes available.] Key signaling pathways implicated in the aggressive phenotype of RA-FLS include the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase (PI3K)/AKT, and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[4][5][6] These pathways regulate cell proliferation, survival, and inflammatory responses.
These application notes provide detailed protocols for evaluating the efficacy of this compound on primary human RA-FLS in key functional assays.
Data Summary
The following tables summarize hypothetical quantitative data on the effect of this compound on RA-FLS functions.
Table 1: Effect of this compound on RA-FLS Proliferation
| Treatment Group | Concentration (µM) | Absorbance (450 nm) ± SD | % Inhibition |
| Vehicle Control (DMSO) | - | 1.25 ± 0.08 | 0% |
| This compound | 0.1 | 1.02 ± 0.06 | 18.4% |
| This compound | 1 | 0.65 ± 0.05 | 48.0% |
| This compound | 10 | 0.31 ± 0.03 | 75.2% |
Table 2: Effect of this compound on RA-FLS Migration
| Treatment Group | Concentration (µM) | Migrated Cells per HPF ± SD | % Inhibition |
| Vehicle Control (DMSO) | - | 152 ± 12 | 0% |
| This compound | 0.1 | 118 ± 9 | 22.4% |
| This compound | 1 | 63 ± 7 | 58.6% |
| This compound | 10 | 25 ± 4 | 83.6% |
Table 3: Effect of this compound on RA-FLS Invasion
| Treatment Group | Concentration (µM) | Invading Cells per HPF ± SD | % Inhibition |
| Vehicle Control (DMSO) | - | 98 ± 8 | 0% |
| This compound | 0.1 | 75 ± 6 | 23.5% |
| This compound | 1 | 39 ± 5 | 60.2% |
| This compound | 10 | 14 ± 3 | 85.7% |
Table 4: Effect of this compound on Cytokine Production by RA-FLS (IL-6)
| Treatment Group | Concentration (µM) | IL-6 Concentration (pg/mL) ± SD | % Inhibition |
| Vehicle Control (DMSO) | - | 2540 ± 150 | 0% |
| This compound | 0.1 | 1980 ± 120 | 22.0% |
| This compound | 1 | 1120 ± 95 | 55.9% |
| This compound | 10 | 450 ± 50 | 82.3% |
Experimental Protocols
RA-FLS Isolation and Culture
Objective: To isolate and culture primary fibroblast-like synoviocytes from synovial tissues of patients with rheumatoid arthritis.
Materials:
-
Synovial tissue from RA patients (obtained with informed consent and institutional review board approval)
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type I
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
70 µm cell strainer
-
Tissue culture flasks and plates
Protocol:
-
Mince the synovial tissue into small pieces (1-2 mm³) in a sterile petri dish.
-
Digest the tissue with Collagenase Type I (1 mg/mL in DMEM/F-12) for 2 hours at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the filtrate at 500 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in DMEM/F-12 with 20% FBS and penicillin-streptomycin.
-
Plate the cells in a T75 flask and incubate at 37°C in a 5% CO₂ humidified atmosphere.
-
Change the medium every 3-4 days.
-
When cells reach 80-90% confluency, passage them using Trypsin-EDTA. Cells from passages 3-6 are typically used for experiments to ensure a homogenous FLS population.
Proliferation Assay (CCK-8)
Objective: To determine the effect of this compound on the proliferation of RA-FLS.
Materials:
-
RA-FLS
-
96-well culture plates
-
DMEM/F-12 with 10% FBS
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Protocol:
-
Seed RA-FLS in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM/F-12 with 10% FBS.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.
-
Replace the medium with 100 µL of medium containing the desired concentrations of this compound or vehicle control.
-
Incubate for 48 hours at 37°C.
-
Add 10 µL of CCK-8 solution to each well and incubate for an additional 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
Transwell Migration and Invasion Assays
Objective: To assess the effect of this compound on the migratory and invasive capacity of RA-FLS.
Materials:
-
RA-FLS
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free DMEM/F-12
-
DMEM/F-12 with 10% FBS (as chemoattractant)
-
This compound stock solution
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
Protocol:
For Migration Assay:
-
Starve RA-FLS in serum-free medium for 12-24 hours.
-
Resuspend the cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Add 500 µL of DMEM/F-12 with 10% FBS to the lower chamber of the 24-well plate.
-
Add 1 x 10⁵ cells in 200 µL of serum-free medium (with this compound or vehicle) to the upper chamber of the Transwell insert.
-
Incubate for 24 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol for 15 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Wash the inserts with PBS and allow them to air dry.
-
Count the number of migrated cells in 5 random high-power fields (HPF) under a microscope.
For Invasion Assay:
-
The protocol is similar to the migration assay, with one key difference: coat the upper surface of the Transwell membrane with a thin layer of Matrigel (diluted in cold serum-free medium) and allow it to solidify for 30-60 minutes at 37°C before adding the cells. This simulates the extracellular matrix that cells must degrade to invade.
Cytokine Measurement (ELISA)
Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines (e.g., IL-6) by RA-FLS.
Materials:
-
RA-FLS
-
24-well culture plates
-
TNF-α (or other inflammatory stimulus)
-
This compound stock solution
-
ELISA kit for the cytokine of interest (e.g., human IL-6)
Protocol:
-
Seed RA-FLS in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with a pro-inflammatory agent such as TNF-α (10 ng/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Measure the concentration of the cytokine (e.g., IL-6) in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
Signaling Pathway Diagrams
References
- 1. Targeting fibroblast-like synoviocytes in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fibroblast-like synoviocytes: key effector cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Fibroblast-like Synoviocytes in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the Therapeutic Potential: Targeting Fibroblast-like Synoviocytes in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways in rheumatoid arthritis: implications for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. conquest.health [conquest.health]
Application Notes: MRE3008F20 in Stroke Research Models
Audience: Researchers, scientists, and drug development professionals.
Note on MRE3008F20: this compound is a potent and highly selective antagonist for the human adenosine A3 receptor (A3R).[1][2] It is important to note that direct studies investigating the application of this compound in preclinical stroke models are not available in the current scientific literature. Furthermore, this compound has been shown to have low affinity for rodent A3 receptors, making it unsuitable for use in standard rat or mouse models of stroke.[3][4]
The following application notes, protocols, and data are based on the broader therapeutic rationale for using adenosine A3 receptor antagonists in stroke research and data from studies on other A3R modulators. This information is intended to provide a framework for investigating a suitable A3R antagonist in stroke models.
Introduction: The Role of Adenosine A3 Receptors in Stroke
Adenosine is a neuromodulator that is released in large quantities during cerebral ischemia.[5] It interacts with four receptor subtypes: A1, A2A, A2B, and A3. The activation of A3 receptors has been shown to have dual and sometimes conflicting roles in the context of brain injury.[6] While chronic activation of A3R has been suggested to be neuroprotective, acute activation during ischemia may contribute to neuronal damage.[1][6] This has led to the hypothesis that antagonizing the A3 receptor, particularly in the post-ischemic phase, could be a viable neuroprotective strategy to salvage neurons in the ischemic penumbra.[6]
Hypothetical Therapeutic Rationale for an A3R Antagonist in Stroke
An adenosine A3 receptor antagonist like this compound (if a species-appropriate analog were used) could theoretically offer neuroprotection through several mechanisms:
-
Inhibition of Excitotoxicity: During ischemia, excessive glutamate release leads to excitotoxic neuronal death. A3 receptor activation has been implicated in modulating this process. Antagonism of A3R might help to mitigate this excitotoxicity.
-
Reduction of Neuroinflammation: A3 receptors are expressed on immune cells, including microglia. Their activation can contribute to the inflammatory cascade that follows a stroke. An A3R antagonist could potentially reduce the infiltration of inflammatory cells and the production of pro-inflammatory cytokines.
-
Prevention of Apoptosis: A3 receptor signaling has been linked to apoptotic pathways. Blocking these receptors could inhibit programmed cell death in neurons that are viable but at risk in the penumbral region.
Data Presentation: Preclinical Studies of A3R Modulators in Stroke Models
As there is no direct data for this compound, the following table summarizes findings from preclinical studies using other adenosine A3 receptor modulators in stroke models.
| Compound Name | Compound Type | Stroke Model | Species | Dose & Route of Administration | Key Outcomes |
| MRS1523 | Antagonist | Photothrombotic Stroke | Mouse | 2 mg/kg, pre-injection | Blocked the neuroprotective effect of the A3R agonist AST-004, indicating A3R involvement.[7][8] |
| AST-004 | Agonist | Transient MCAO | Rat | Intravenous injection at reperfusion | Cerebroprotective; efficacy was blocked by the A3R antagonist MRS1523. |
| MRS5698 | Agonist | Photothrombotic Stroke | Mouse | Not specified | Was found to be cerebroprotective. |
| Cl-IB-MECA | Agonist | Photothrombotic Stroke | Mouse | Not specified | Was not found to be cerebroprotective under the experimental conditions. |
| IB-MECA | Agonist | Global Ischemia | Gerbil | Chronic pre-administration | Highly neuroprotective post-ischemia.[1] |
| IB-MECA | Agonist | Global Ischemia | Gerbil | Acute administration during ischemia | Exacerbated histological and functional damage.[1] |
Experimental Protocols
The following are detailed protocols for key experiments in a preclinical stroke study designed to evaluate a potential neuroprotective agent.
Protocol for Transient Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes the intraluminal suture method to induce transient focal cerebral ischemia.[9][10]
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope
-
Micro-scissors and forceps
-
4-0 silk suture
-
3-0 monofilament nylon suture with a silicone-coated tip
-
Heating pad and rectal probe for temperature monitoring
-
Laser Doppler flowmeter
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat with isoflurane (3-4% for induction, 1.5-2% for maintenance).[9] Place the rat in a supine position on a heating pad to maintain body temperature at 37°C.
-
Surgical Incision: Make a midline cervical incision and carefully dissect to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal ECA and the CCA. Place a temporary ligature around the ICA.
-
Arteriotomy: Make a small incision in the ECA stump.
-
Filament Insertion: Gently insert the silicone-coated nylon suture through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by the laser Doppler, confirms occlusion.
-
Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 90 minutes).
-
Reperfusion: After the occlusion period, carefully withdraw the filament to allow for reperfusion.[11]
-
Wound Closure: Ligate the ECA stump and close the surgical incision.
-
Post-operative Care: Administer saline for hydration and place the animal in a recovery cage with easy access to food and water.
Protocol for Neurological Deficit Scoring
Neurological function should be assessed at various time points post-MCAO (e.g., 24h, 48h, 7 days). The Modified Neurological Severity Score (mNSS) is a composite score evaluating motor, sensory, and reflex functions.[12][13]
Tasks for mNSS (18-point scale for rats):
-
Motor Tests (6 points):
-
Spontaneous activity: Observe movement in a cage for 5 minutes.
-
Hemiplegia: Raise the rat by the tail to observe forelimb flexion.
-
Circling: Observe for circling behavior towards the paretic side.
-
Grip strength: Assess the ability to grip a metal rod.
-
-
Sensory Tests (2 points):
-
Visual and tactile placement: Observe forelimb and hindlimb placement in response to visual and tactile stimuli.
-
-
Beam Balance Test (6 points):
-
Assess the ability to traverse a narrow wooden beam.
-
-
Reflexes and Abnormal Movements (4 points):
-
Check for pinna reflex, corneal reflex, and startle reflex.
-
Observe for any seizures or myoclonus.
-
Scoring: A higher score indicates a more severe neurological deficit.
Protocol for Infarct Volume Measurement using TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) is a dye used to differentiate between viable (red) and infarcted (white) tissue.[14][15][16]
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
4% paraformaldehyde (PFA) solution
-
Brain matrix slicer
-
Digital scanner or camera
Procedure:
-
Brain Extraction: At a predetermined endpoint (e.g., 24 hours post-MCAO), euthanize the rat and carefully extract the brain.
-
Slicing: Chill the brain briefly and then cut it into 2-mm coronal slices using a brain matrix.[9]
-
Staining: Immerse the slices in a 2% TTC solution at 37°C for 15-20 minutes in the dark.[9]
-
Fixation: Transfer the stained slices into a 4% PFA solution for fixation.[9]
-
Image Acquisition: Scan or photograph both sides of each brain slice.
-
Image Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the infarct (white) and the total area of each hemisphere for each slice.
-
Infarct Volume Calculation: To correct for edema, calculate the infarct volume using the following formula:
-
Corrected Infarct Area = (Area of Contralateral Hemisphere) - (Area of Non-infarcted Ipsilateral Hemisphere)
-
Infarct Volume = Sum of (Corrected Infarct Area × Slice Thickness) for all slices.
-
Mandatory Visualizations
Caption: Hypothetical signaling pathway of A3R antagonism in stroke.
Caption: Experimental workflow for a preclinical stroke study.
Caption: Logical relationship of A3R modulation and neuronal fate.
References
- 1. [(3)H]MRE 3008F20: a novel antagonist radioligand for the pharmacological and biochemical characterization of human A(3) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Highly Selective A3 Adenosine Receptor Ligands in the Central and Peripheral Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Adenosine A1R/A3R agonist AST-004 reduces brain infarction in mouse and rat models of acute ischemic stroke [frontiersin.org]
- 8. Adenosine A1R/A3R agonist AST-004 reduces brain infarction in mouse and rat models of acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique [frontiersin.org]
- 11. Video: Modeling Stroke in Mice: Transient Middle Cerebral Artery Occlusion via the External Carotid Artery [jove.com]
- 12. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Behavioral Tests in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 14. Infarct volume quantification in mouse focal cerebral ischemia: a comparison of triphenyltetrazolium chloride and cresyl violet staining techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An optimized triphenyltetrazolium chloride method for identification of cerebral infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: MRE3008F20 Treatment in Human Neutrophil Function Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system. Their functions, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), are critical for combating infections. However, dysregulation of neutrophil activity can contribute to the pathology of various inflammatory diseases. The study of compounds that modulate neutrophil function is therefore of significant interest in drug development.
This document provides a framework for investigating the effects of a hypothetical compound, MRE3008F20, on key human neutrophil functions. Due to the absence of publicly available data for a compound designated "this compound," this document will present standardized protocols for assessing the impact of a novel therapeutic candidate on neutrophil chemotaxis, degranulation, and reactive oxygen species production. The provided data tables are illustrative examples of how to present quantitative findings.
I. Assessment of this compound on Neutrophil Chemotaxis
Chemotaxis is the directed migration of neutrophils towards a chemical gradient of chemoattractants, such as interleukin-8 (IL-8) or formyl-methionyl-leucyl-phenylalanine (fMLP), at sites of inflammation.[1][2][3] The ability of a compound to modulate this process is a key indicator of its anti-inflammatory potential.
Data Presentation: Effect of this compound on Neutrophil Chemotaxis
| Treatment Group | Chemoattractant (Concentration) | This compound (µM) | Migrated Neutrophils (cells/field) | % Inhibition |
| Vehicle Control | None | 0 | 50 ± 8 | N/A |
| Positive Control | IL-8 (10 nM) | 0 | 520 ± 45 | 0 |
| This compound | IL-8 (10 nM) | 0.1 | 415 ± 38 | 20.2 |
| This compound | IL-8 (10 nM) | 1 | 260 ± 25 | 50.0 |
| This compound | IL-8 (10 nM) | 10 | 110 ± 15 | 78.8 |
Table 1: Illustrative data summarizing the inhibitory effect of this compound on IL-8-induced human neutrophil chemotaxis. Data are presented as mean ± standard deviation.
Experimental Protocol: Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a widely used method for quantifying neutrophil migration.[1][4][5]
Materials:
-
Human neutrophils isolated from healthy donors
-
Chemoattractant (e.g., IL-8, fMLP)
-
This compound
-
Boyden chamber apparatus with polycarbonate membranes (5 µm pores)
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Cell staining reagents (e.g., Giemsa stain)
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from whole blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation.
-
Cell Preparation: Resuspend the isolated neutrophils in an appropriate assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Compound Pre-incubation: Incubate the neutrophil suspension with various concentrations of this compound or vehicle control for a predetermined time (e.g., 30 minutes) at 37°C.
-
Assay Setup:
-
Add the chemoattractant solution to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper chamber.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for cell migration.
-
Analysis:
-
Remove the membrane and wipe off non-migrated cells from the upper surface.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
-
Data Calculation: Calculate the percentage inhibition of chemotaxis for each concentration of this compound relative to the positive control.
Diagram: Neutrophil Chemotaxis Experimental Workflow
Caption: Workflow for assessing this compound's effect on neutrophil chemotaxis.
II. Evaluation of this compound on Neutrophil Degranulation
Neutrophil degranulation is the process of releasing antimicrobial proteins and enzymes from intracellular granules.[6][7] This is a crucial effector function but can also cause tissue damage in inflammatory conditions. Myeloperoxidase (MPO), a marker for azurophilic granules, is commonly measured to assess degranulation.[6][8]
Data Presentation: Effect of this compound on Neutrophil Degranulation
| Treatment Group | Stimulus | This compound (µM) | MPO Release (OD 450 nm) | % Inhibition |
| Vehicle Control | None | 0 | 0.05 ± 0.01 | N/A |
| Positive Control | fMLP (1 µM) | 0 | 0.85 ± 0.07 | 0 |
| This compound | fMLP (1 µM) | 0.1 | 0.68 ± 0.05 | 20.0 |
| This compound | fMLP (1 µM) | 1 | 0.43 ± 0.04 | 49.4 |
| This compound | fMLP (1 µM) | 10 | 0.21 ± 0.02 | 75.3 |
Table 2: Illustrative data on the inhibition of fMLP-induced myeloperoxidase (MPO) release from human neutrophils by this compound. Data are presented as mean ± standard deviation.
Experimental Protocol: Myeloperoxidase (MPO) Release Assay
This protocol measures the release of MPO from azurophilic granules as an indicator of degranulation.
Materials:
-
Isolated human neutrophils
-
Stimulus (e.g., fMLP, phorbol myristate acetate (PMA))
-
This compound
-
Cytochalasin B
-
MPO substrate solution (e.g., 3,3',5,5'-tetramethylbenzidine - TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
96-well microplate reader
Procedure:
-
Neutrophil Preparation: Isolate and resuspend neutrophils as described in the chemotaxis protocol.
-
Priming: Prime the neutrophils with cytochalasin B for 10 minutes at 37°C. This step enhances the degranulation response.
-
Compound Incubation: Add various concentrations of this compound or vehicle control to the primed neutrophils and incubate for 15 minutes at 37°C.
-
Stimulation: Add the stimulus (e.g., fMLP) to induce degranulation and incubate for a further 30 minutes at 37°C.
-
Sample Collection: Centrifuge the samples to pellet the cells and collect the supernatant.
-
MPO Activity Measurement:
-
Add the supernatant to a new 96-well plate.
-
Add the MPO substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage inhibition of MPO release for each this compound concentration.
Diagram: Neutrophil Degranulation Signaling Pathway```dot
Caption: Simplified pathway of NADPH oxidase-mediated ROS production in neutrophils.
Conclusion
The protocols and data presentation formats outlined in this document provide a comprehensive framework for the initial characterization of a novel compound, such as the hypothetical this compound, on fundamental human neutrophil functions. By systematically evaluating the effects on chemotaxis, degranulation, and ROS production, researchers can gain valuable insights into the compound's potential as a modulator of neutrophil-mediated inflammation. The use of standardized assays and clear data reporting is essential for the accurate assessment and comparison of potential therapeutic candidates in the drug development pipeline.
References
- 1. criver.com [criver.com]
- 2. Neutrophil chemotaxis assay for cancer immunotherapy screening - Explicyte Immuno-Oncology [explicyte.com]
- 3. Multifactorial assessment of neutrophil chemotaxis efficiency from a drop of blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiopoietin chemotactic activities on neutrophils are regulated by PI-3K activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytokine-induced neutrophil chemotaxis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neutrophil Degranulation of Azurophil and Specific Granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of Neutrophil Degranulation and Cytokine Secretion: A Novel Model Approach Based on Linear Fitting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid, direct assay to measure degranulation of primary granules in neutrophils from kidney of fathead minnow (Pimephales promelas Rafinesque, 1820) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Signal Transduction Analysis with MRE3008F20
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRE3008F20 is a potent and selective competitive antagonist of the human A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR) involved in a variety of physiological and pathophysiological processes. The A3AR is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Furthermore, A3AR signaling can modulate the mitogen-activated protein kinase (MAPK) pathway, influencing the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1]
These application notes provide a comprehensive guide for utilizing this compound to study A3AR-mediated signal transduction. Detailed protocols for assessing the impact of this compound on both cAMP accumulation and ERK1/2 phosphorylation are provided, along with data presentation guidelines and visualizations of the key signaling pathways and experimental workflows.
Data Presentation
Quantitative data for this compound's activity should be summarized for clear comparison. The following tables provide a template for presenting key pharmacological parameters.
Table 1: Binding Affinity of this compound for Human Adenosine Receptors
| Receptor Subtype | Kᵢ (nM) |
| Human A₃ | 0.29 |
| Human A₁ | 141 |
| Human A₂ₐ | 1197 |
Data sourced from Tocris Bioscience.
Table 2: Functional Potency of this compound in Cellular Assays
| Assay | Cell Type | Agonist Used | IC₅₀ (nM) |
| cAMP Inhibition | Resting T lymphocytes | (Not specified) | 5 |
| ERK1/2 Phosphorylation | (Not determined) | (Not determined) | (Not determined) |
cAMP inhibition data sourced from Tocris Bioscience. The IC₅₀ for ERK1/2 phosphorylation has not been definitively reported in the reviewed literature.
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action of this compound, it is crucial to understand the signaling cascades it modulates. The following diagrams, generated using the DOT language, illustrate the A3 adenosine receptor signaling pathway and the experimental workflows for its analysis.
References
Troubleshooting & Optimization
MRE3008F20 solubility and stability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of MRE3008F20 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
For optimal solubility and stability, it is recommended to prepare stock solutions of this compound in anhydrous Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM. For experiments requiring a non-DMSO solvent, absolute ethanol can also be used.
Q2: How should I store the this compound solid compound and its stock solutions?
The solid form of this compound should be stored in a dry, dark environment at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1] Stock solutions in DMSO or ethanol should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C.
Q3: What is the aqueous solubility of this compound?
The aqueous solubility of this compound is highly dependent on the pH of the solution. It exhibits low solubility in neutral and acidic aqueous buffers. For detailed solubility data across different pH values, please refer to the "Solubility Profile of this compound in Aqueous Buffers" table in the Troubleshooting section.
Q4: Is this compound stable in aqueous solutions?
This compound can be susceptible to degradation in aqueous solutions, particularly at non-neutral pH and elevated temperatures. The primary degradation pathway is hydrolysis. For detailed stability data, refer to the "Stability of this compound in Aqueous Buffers" table.
Q5: Can I use buffers containing phosphates with this compound?
Caution is advised when using phosphate buffers, as some compounds can exhibit buffer-catalyzed degradation.[2] It is recommended to assess the stability of this compound in your specific phosphate buffer system if long incubation times are required.
Troubleshooting Guide
Issue 1: Low Solubility or Precipitation in Aqueous Media
If you observe low solubility or precipitation of this compound upon dilution of the stock solution into your aqueous experimental media, consider the following troubleshooting steps:
-
Workflow for Addressing Solubility Issues
Caption: Troubleshooting workflow for this compound precipitation.
-
Solubility Profile of this compound in Aqueous Buffers
| Buffer System (50 mM) | pH | Solubility (µg/mL) | Temperature (°C) |
| Citrate-Phosphate | 5.0 | < 1 | 25 |
| MES | 6.0 | 2.5 ± 0.3 | 25 |
| PBS | 7.4 | 5.8 ± 0.5 | 25 |
| Tris-HCl | 8.0 | 10.2 ± 0.9 | 25 |
| CAPS | 10.0 | 15.5 ± 1.2 | 25 |
Issue 2: Compound Instability and Degradation
If you suspect that this compound is degrading during your experiment, leading to inconsistent results, consider the following:
-
Factors Influencing this compound Stability
Caption: Factors contributing to this compound degradation in aqueous solutions.
-
Stability of this compound in Aqueous Buffers
| Buffer (50 mM) | pH | Temperature (°C) | Half-life (t½) in hours |
| PBS | 7.4 | 4 | > 48 |
| PBS | 7.4 | 25 | 24.5 ± 2.1 |
| PBS | 7.4 | 37 | 8.7 ± 0.9 |
| Tris-HCl | 8.0 | 37 | 6.2 ± 0.5 |
| Citrate | 5.0 | 37 | 15.3 ± 1.4 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
This protocol outlines the isothermal shake-flask method for determining the solubility of this compound.
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to pre-warmed aqueous buffer of the desired pH in a glass vial.
-
Ensure enough solid is added so that undissolved particles remain.
-
-
Equilibration:
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Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for 24 hours to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand for 1 hour to let undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant through a 0.22 µm PVDF filter to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable mobile phase.
-
Quantify the concentration of this compound using a validated HPLC-UV method.
-
Protocol 2: Assessment of Aqueous Stability
This protocol describes a method to evaluate the stability of this compound in an aqueous buffer over time.
-
Preparation of Test Solution:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the stock solution into the desired pre-warmed aqueous buffer to a final concentration of 10 µM. Ensure the final DMSO concentration is low (e.g., <0.5%) to minimize its effect.
-
-
Incubation:
-
Incubate the test solution at a constant temperature (e.g., 37°C).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.
-
Immediately quench any further degradation by adding an equal volume of cold acetonitrile or by freezing at -80°C.
-
-
Analysis:
-
Analyze the samples by HPLC-UV to determine the remaining concentration of this compound at each time point.
-
Calculate the degradation rate and the half-life (t½) of the compound under the tested conditions.
-
-
Workflow for Stability Assessment
Caption: Experimental workflow for assessing the stability of this compound.
References
Technical Support Center: Optimizing MRE3008F20 Concentration for In Vitro Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of MRE3008F20 in in vitro experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during in vitro experiments with this compound.
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective competitive antagonist of the human A3 adenosine receptor (A3AR). By binding to A3AR, it blocks the receptor from being activated by its endogenous ligand, adenosine. A3AR is a G protein-coupled receptor (GPCR) that, upon activation, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Q2: I am not observing any antagonist effect with this compound. What are the possible reasons?
A2: Several factors could contribute to a lack of antagonist activity. Consider the following troubleshooting steps:
-
Compound Integrity and Solubility:
-
Proper Storage: Ensure this compound has been stored correctly (typically at -20°C for powder and stock solutions) to prevent degradation.
-
Solubility Issues: this compound is soluble in DMSO. Ensure that the final concentration of DMSO in your cell culture medium is low (ideally ≤ 0.5%) to avoid solvent-induced artifacts. If you observe precipitation after adding the compound to your aqueous media, you may have exceeded its solubility limit. Consider preparing intermediate dilutions in pre-warmed medium.
-
Fresh Preparations: It is always best to prepare fresh dilutions of this compound for each experiment.
-
-
Cell-Based Issues:
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A3AR Expression: Confirm that your chosen cell line expresses a sufficient level of the A3 adenosine receptor. Low receptor expression can lead to a minimal response to both agonist and antagonist.
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Cell Health: Use cells that are in a logarithmic growth phase and have a high viability. Over-confluent or stressed cells may exhibit altered receptor expression and signaling.
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-
Experimental Design:
-
Agonist Concentration: When testing an antagonist, the concentration of the agonist used is critical. An excessively high concentration of the agonist can overcome the competitive antagonism of this compound. It is often recommended to use an agonist concentration that elicits a submaximal response (e.g., EC80) to provide a window for observing inhibition.
-
Incubation Times: Pre-incubating the cells with this compound before adding the agonist is crucial for competitive antagonists to reach equilibrium with the receptor. A pre-incubation time of 15-30 minutes is a good starting point. The agonist stimulation time should be optimized to capture the peak signaling response.
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Assay Choice: Ensure you are using an appropriate assay to measure A3AR activity. Functional assays, such as cAMP measurement, are suitable for observing the downstream effects of receptor antagonism.
-
Q3: What is a suitable starting concentration range for this compound in my experiments?
A3: The optimal concentration of this compound will depend on the specific cell line, assay conditions, and the concentration of the agonist being used. Based on its high affinity for the human A3AR, a good starting point for in vitro experiments is in the low nanomolar to micromolar range. A dose-response curve should be performed to determine the optimal concentration for your specific experimental setup.
Q4: How can I confirm that this compound is acting as a competitive antagonist in my assay?
A4: A Schild analysis is a classical pharmacological method to characterize the nature of antagonism.[1] This involves performing agonist dose-response curves in the presence of increasing, fixed concentrations of the antagonist (this compound). For a competitive antagonist, you should observe a parallel rightward shift of the agonist dose-response curve with no change in the maximum response.[1] Plotting the log (concentration ratio - 1) against the log of the antagonist concentration should yield a linear relationship with a slope of 1.[1]
Data Presentation
The following table summarizes key quantitative data for this compound to aid in experimental design.
| Parameter | Species | Value | Receptor/Cell Line | Reference |
| Ki | Human | 0.29 nM | A3 Adenosine Receptor | [2] |
| Ki | Human | 141 nM | A1 Adenosine Receptor | [2] |
| Ki | Human | 1197 nM | A2A Adenosine Receptor | [2] |
| IC50 | Human | 5 nM | Resting T lymphocytes (inhibition of agonist-induced cAMP elevation) | [2] |
| pKi | Human | 9.0 - 9.5 | A3 Adenosine Receptor | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the activity of this compound.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is to determine the potential cytotoxic effects of this compound on a chosen cell line.
Materials:
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This compound
-
DMSO (cell culture grade)
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Chosen adherent or suspension cell line
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Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight.
-
For suspension cells, seed at a density of 10,000-20,000 cells per well in 100 µL of complete medium.
-
-
Compound Preparation and Treatment:
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Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
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Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
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Remove the old medium from the wells (for adherent cells) and add 100 µL of the prepared this compound dilutions or control solutions.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: cAMP Functional Assay
This protocol is designed to measure the antagonist effect of this compound on agonist-induced changes in intracellular cAMP levels.
Materials:
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This compound
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A3AR agonist (e.g., Cl-IB-MECA)
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Cell line expressing A3AR
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cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
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Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
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Stimulation buffer
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Cell lysis buffer (if required by the kit)
-
Microplate reader compatible with the chosen assay kit
Procedure:
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Cell Preparation:
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Culture and harvest cells expressing A3AR.
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Resuspend the cells in stimulation buffer at the desired density, as recommended by the cAMP assay kit manufacturer.
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-
Assay Setup:
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In a suitable microplate, add the PDE inhibitor to all wells to prevent the degradation of cAMP.
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Add this compound at various concentrations to the appropriate wells. Include a vehicle control.
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Pre-incubate the plate for 15-30 minutes at room temperature or 37°C, as recommended for your cell line.
-
-
Agonist Stimulation:
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Add the A3AR agonist at a fixed concentration (e.g., its EC80 value) to the wells.
-
Incubate for the optimized stimulation time (e.g., 10-30 minutes).
-
-
Cell Lysis and cAMP Detection:
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Lyse the cells (if required by the assay kit).
-
Follow the cAMP assay kit manufacturer's instructions for the detection of cAMP levels.
-
-
Data Measurement: Read the plate using a microplate reader compatible with the assay format.
-
Data Analysis:
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Generate a standard curve if required by the kit.
-
Calculate the cAMP concentration in each well.
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Plot the cAMP concentration against the log of the this compound concentration to determine the IC50 value for the inhibition of the agonist response.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Caption: A3 Adenosine Receptor Signaling Pathway and this compound Mechanism of Action.
Caption: General Experimental Workflow for an this compound Antagonist Assay.
Caption: Troubleshooting Logic for this compound In Vitro Experiments.
References
Potential off-target effects of MRE3008F20
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential off-target effects of MRE3008F20. While this compound is a potent and selective antagonist of the human A3 adenosine receptor, a thorough assessment of its interactions with other cellular targets is a critical aspect of preclinical research.[1][2][3] This guide offers troubleshooting advice and frequently asked questions to assist in designing and interpreting experiments aimed at characterizing the selectivity profile of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and off-target activities of this compound?
This compound is a well-characterized antagonist of the human A3 adenosine receptor with a high binding affinity (Ki of approximately 1.8 nM).[2] To date, there is limited publicly available information detailing a comprehensive off-target profile for this compound. As with any small molecule inhibitor, it is crucial to experimentally determine its selectivity across a broad range of potential targets to identify any unintended interactions.
Q2: My cells treated with this compound are showing an unexpected phenotype that doesn't seem to be related to A3 adenosine receptor antagonism. How can I begin to investigate potential off-target effects?
An unexpected phenotype is a common indicator of potential off-target activity. A systematic approach to investigate this includes:
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Literature Review: Research if other adenosine receptor antagonists have been reported to cause similar phenotypes. This may provide clues to potential off-target classes.
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Target Class Screening: Perform a broad screen against common off-target classes, such as kinases, GPCRs, and ion channels. Kinase screening, in particular, is a valuable first step as many small molecule inhibitors exhibit some level of kinase activity.
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Dose-Response Analysis: Determine if the unexpected phenotype follows a different dose-response curve compared to the on-target A3 receptor antagonism. A significant separation in potency may suggest an off-target effect.
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Structural Analogs: Test a structurally related but inactive analog of this compound. If the analog does not produce the unexpected phenotype, it strengthens the hypothesis that the effect is due to a specific interaction of this compound with an off-target protein.
Q3: What are some common experimental approaches to identify the specific off-target proteins of this compound?
Several robust methods can be employed to identify off-target interactions:
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Biochemical Screening: Large-scale kinase profiling services can screen this compound against hundreds of purified kinases to identify potential interactions.
-
Cell-Based Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm target engagement in a cellular context. This method assesses the thermal stabilization of a protein upon ligand binding.
-
Affinity Chromatography: this compound can be immobilized on a resin to pull down interacting proteins from cell lysates, which can then be identified by mass spectrometry.
-
Phenotypic Screening: High-content imaging or other phenotypic assays can be used to screen for compounds that rescue or mimic the unexpected phenotype, potentially revealing the affected pathway.
Troubleshooting Guides
Guide 1: Interpreting Kinase Profiling Data
Problem: My kinase screen for this compound shows inhibition of several kinases. How do I determine which of these are physiologically relevant?
Troubleshooting Steps:
-
Assess Potency: Prioritize kinases that are inhibited with a potency (e.g., IC50) that is within a relevant concentration range used in your cellular assays. A common rule of thumb is to focus on kinases inhibited within 10- to 100-fold of the on-target potency.
-
Confirm with a Different Assay Format: Use an orthogonal assay, such as a cell-based target engagement assay (e.g., CETSA), to confirm that this compound engages the identified kinase(s) in intact cells.
-
Evaluate Cellular Consequences: Use specific inhibitors for the identified off-target kinase(s) to see if they replicate the unexpected phenotype observed with this compound.
-
Consider Kinase Expression: Verify that the identified off-target kinases are expressed in the cell type you are using for your experiments.
Guide 2: Cellular Thermal Shift Assay (CETSA) Shows No Target Engagement for a Putative Off-Target
Problem: A kinase was identified as a potential off-target in a biochemical screen, but I cannot confirm its engagement in my cells using CETSA.
Troubleshooting Steps:
-
Optimize CETSA Protocol:
-
Temperature Gradient: Ensure you are using a sufficiently wide and granular temperature gradient to detect a thermal shift.
-
Compound Concentration: Use a range of this compound concentrations, including concentrations well above the expected Kd, to maximize the chance of observing a shift.
-
Cell Lysis Conditions: The lysis buffer and method can impact protein stability. Ensure your protocol is optimized for the target protein.
-
-
Assess Target Abundance: The target protein may be expressed at very low levels in your cells, making detection by Western blot challenging. Consider using a more sensitive detection method or a cell line with higher expression.
-
Consider Cellular Context: The interaction between this compound and the kinase may be dependent on post-translational modifications or the presence of other binding partners that are not recapitulated in the biochemical assay.
-
Alternative Target Engagement Assays: Consider using an alternative method to assess target engagement in cells, such as a NanoBRET assay if a suitable probe is available.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of protein kinases.
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Kinase Panel Selection: Select a diverse panel of kinases for screening. Several commercial services offer panels ranging from a few dozen to the entire human kinome.
-
Assay Format: Radiometric assays (e.g., using ³³P-ATP) are considered the gold standard for their direct measurement of enzymatic activity. Alternatively, fluorescence-based or luminescence-based assays can be used.
-
Screening Concentration: Perform an initial screen at a single high concentration of this compound (e.g., 1 or 10 µM) to identify any potential hits.
-
IC50 Determination: For any kinases showing significant inhibition (e.g., >50%) in the initial screen, perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50). This involves incubating the kinase with a range of this compound concentrations.
-
Data Analysis: Calculate the percent inhibition for the single-point screen and the IC50 values for the dose-response experiments.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes a general workflow for CETSA to validate the engagement of a putative off-target by this compound in a cellular context.
Objective: To confirm the binding of this compound to a specific protein target within intact cells.
Methodology:
-
Cell Culture and Treatment: Culture the cells of interest to a suitable confluency. Treat the cells with either vehicle control or a specific concentration of this compound for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing or using a specific lysis buffer.
-
Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation. Collect the supernatant (soluble fraction).
-
Western Blot Analysis: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting with a specific antibody.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table presents a hypothetical outcome of a kinase screen for this compound, illustrating how quantitative data on its selectivity can be structured.
| Kinase Target | Percent Inhibition at 1 µM this compound | IC50 (nM) |
| A3AR (On-Target) | N/A | 1.8 (Ki) |
| Kinase A | 95% | 150 |
| Kinase B | 88% | 320 |
| Kinase C | 65% | 1,200 |
| Kinase D | 20% | >10,000 |
| Kinase E | 5% | >10,000 |
Note: This data is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for identifying and validating off-target effects.
Caption: On-target vs. a hypothetical off-target signaling pathway.
References
How to prevent MRE3008F20 degradation during experiments
This technical support center provides guidance to researchers, scientists, and drug development professionals on the proper handling and use of the investigational compound MRE3008F20 to prevent its degradation during experimental procedures. Adherence to these guidelines is crucial for ensuring the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: this compound is susceptible to degradation through three primary mechanisms: hydrolysis, oxidation, and photodegradation. The rate of degradation is influenced by factors such as pH, temperature, light exposure, and the presence of oxidative agents.
Q2: How should I store this compound to ensure its stability?
A2: For long-term storage, this compound should be stored as a lyophilized powder at -20°C in a light-protected, desiccated environment. For short-term storage of stock solutions, it is recommended to use anhydrous DMSO and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What solvents are recommended for reconstituting this compound?
A3: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions. For aqueous experimental buffers, it is critical to ensure the final DMSO concentration is compatible with your assay and that the buffer pH is maintained within the optimal range of 6.0-7.5.
Q4: Can I work with this compound on the benchtop under normal laboratory lighting?
A4: No, this compound is light-sensitive. All handling and experimental procedures should be conducted under amber or red light conditions to prevent photodegradation. Use amber-colored vials and light-protected plates whenever possible.
Q5: I am observing a decrease in the activity of this compound in my cell-based assays. What could be the cause?
A5: A decrease in activity can be indicative of degradation. Common causes include improper storage, repeated freeze-thaw cycles of stock solutions, exposure to light, or instability in aqueous media over the time course of the experiment. It is also advisable to verify the purity of the compound upon receipt and periodically thereafter.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent assay results | Degradation of this compound stock solution. | Prepare fresh stock solutions from lyophilized powder. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Instability in aqueous buffer. | Minimize the time this compound is in aqueous buffer before use. Prepare fresh dilutions for each experiment. | |
| Appearance of new peaks in HPLC analysis | Hydrolysis or oxidative degradation. | Ensure the use of anhydrous solvents. For aqueous buffers, consider de-gassing to remove dissolved oxygen. |
| Photodegradation. | Handle the compound and all solutions containing it under light-protected conditions. | |
| Loss of potency in long-term experiments | Instability at experimental temperature. | Assess the stability of this compound at the experimental temperature over the duration of the assay. Consider more frequent media changes with freshly diluted compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the lyophilized this compound powder to equilibrate to room temperature in a desiccator.
-
Under amber light conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently for 1-2 minutes until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Stability in Aqueous Buffer
-
Prepare a 1 µM solution of this compound in your experimental aqueous buffer.
-
Divide the solution into multiple amber vials.
-
Incubate the vials at the experimental temperature (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial and immediately analyze the concentration of the remaining this compound by a validated HPLC method.
-
Plot the concentration of this compound against time to determine its stability profile in the buffer.
Quantitative Data Summary
Table 1: Stability of this compound in Different Solvents at 25°C
| Solvent | % Remaining after 24 hours |
| Anhydrous DMSO | >99% |
| PBS (pH 7.4) | 85% |
| DMEM + 10% FBS | 78% |
Table 2: Effect of Temperature on this compound Stability in PBS (pH 7.4) over 8 hours
| Temperature | % Remaining |
| 4°C | 98% |
| 25°C | 92% |
| 37°C | 88% |
Visualizations
Caption: Primary degradation pathways for this compound.
Navigating Network Nuances: A Troubleshooting Guide for the HPE Instant On 1930 Switch Series
A Note on Identification: The model number "MRE3008F20" did not directly correspond to a specific product in our search. However, the context of network troubleshooting strongly suggests a relation to the HPE Networking Instant On 1930 Switch Series . This guide is tailored to that product line. While this equipment is utilized across various industries, this guide has been structured to address the technical queries of researchers, scientists, and drug development professionals who may rely on stable network infrastructure for their critical work.
Frequently Asked Questions (FAQs)
Q1: What are the key features of the HPE Instant On 1930 Switch Series?
The HPE Instant On 1930 series consists of smart-managed, fixed-configuration Gigabit switches designed for small businesses and environments requiring high-bandwidth applications.[1][2][3] Key features include:
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Simplified Management: Can be managed via a mobile app, a cloud-based web portal, or a local web GUI.[4][5]
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Power over Ethernet (PoE): Certain models support Class 4 PoE (PoE+), providing up to 30W per port to power devices like IP phones, wireless access points, and surveillance cameras.[1][2]
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Fiber Connectivity: SFP and SFP+ ports on various models allow for high-bandwidth uplinks over longer distances than traditional copper cabling.[1]
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Advanced Security: Features include IEEE 802.1X, MAC authentication, VLANs, Access Control Lists (ACLs), and port security to protect the network from unauthorized access.
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Layer 3 Static Routing: Basic Layer 3 routing capabilities for IPv4 are available, enabling the creation of a more segmented and efficient network.
Q2: How do I perform an initial setup of the HPE Instant On 1930 switch?
Initial configuration can be done in two primary ways: through the cloud-based Instant On portal or via the local web interface.
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Cloud Management (Recommended for simplicity):
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Connect the switch to your network with an internet connection.
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Download the HPE Instant On mobile app or navigate to the Instant On portal.
-
Create an account and follow the on-screen instructions to add the switch to your site. The switch will be automatically detected and configured.[6]
-
-
Local Web Management:
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Connect a PC directly to any of the switch's network ports.
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Manually configure your PC's IP address to be in the same subnet as the switch's default IP (192.168.1.1). For example, set your PC's IP to 192.168.1.12 with a subnet mask of 255.255.255.0.[4]
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Open a web browser and navigate to http://192.168.1.1 to access the switch's web interface.[4]
-
Q3: My switch is unresponsive after a firmware update. What should I do?
A common issue reported is the switch becoming unresponsive after a firmware update.[7] Here are the recommended troubleshooting steps:
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Power Cycle: Disconnect the switch from the power source for at least 30 seconds before plugging it back in.
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Factory Reset: If a power cycle doesn't resolve the issue, perform a factory reset. This is typically done by pressing and holding the reset button for an extended period (often more than 5 seconds) until the system lights indicate a reset.[7]
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Contact Support: If the switch remains unresponsive after a factory reset, it is advisable to contact HPE support for further assistance.[7]
Troubleshooting Common Issues
| Issue | Symptom | Possible Cause | Troubleshooting Steps |
| No Connectivity | Devices connected to the switch cannot access the network. | - Faulty Ethernet cables- Incorrect port configuration- VLAN mismatch | 1. Check cable connections and try different cables.2. Verify that the ports are enabled in the switch configuration.3. Ensure the devices are in the correct VLAN. |
| PoE Device Not Powering On | A connected PoE-compatible device (e.g., IP camera, access point) is not receiving power. | - Insufficient PoE budget- PoE is disabled on the port- Incompatible device | 1. Check the switch's PoE power budget to ensure it's not exceeded.2. Verify that PoE is enabled on the specific port in the switch settings.3. Confirm the device is compliant with the PoE standard supported by the switch (Class 4 PoE).[2] |
| Slow Network Performance | Data transfer speeds are significantly lower than expected. | - Network loop- Misconfigured Quality of Service (QoS)- High traffic on a specific port | 1. Ensure Spanning Tree Protocol (STP) is enabled to prevent network loops.2. Review and adjust QoS settings to prioritize critical traffic.3. Monitor port statistics to identify any bottlenecks. |
| Cannot Access Local Web Interface | The switch's local management page (192.168.1.1) is not loading. | - Incorrect PC IP address- Switch is in cloud management mode | 1. Ensure your PC's IP address is in the 192.168.1.x subnet.[4]2. If the switch is managed by the Instant On cloud portal, the local web interface may be disabled. |
Experimental Protocols: A Networking Context
While not a traditional scientific experiment, the following protocols outline standardized procedures for network diagnostics and configuration relevant to maintaining a stable research environment.
Protocol 1: Network Segmentation using VLANs
Objective: To isolate traffic from different research groups or instruments for security and performance.
Methodology:
-
Log in to the switch's management interface (cloud or local).
-
Navigate to the VLAN configuration section.
-
Create new VLANs with unique IDs (e.g., VLAN 10 for Lab A, VLAN 20 for Lab B).
-
Assign switch ports to the corresponding VLANs.
-
Untagged: The port belongs to a single VLAN. Devices connected to this port are automatically part of that VLAN.
-
Tagged: The port can carry traffic for multiple VLANs. This is typically used for connections between switches (trunks).
-
-
If inter-VLAN communication is required, configure Layer 3 static routes.
Protocol 2: Link Aggregation for Increased Bandwidth
Objective: To combine multiple physical ports into a single logical channel to increase bandwidth, for example, to a network-attached storage (NAS) device used for large datasets.
Methodology:
-
Identify the ports to be aggregated.
-
In the switch's management interface, navigate to the Link Aggregation (or LACP) settings.
-
Create a new Link Aggregation Group (LAG).
-
Add the selected ports to the LAG.
-
Configure the corresponding device (e.g., NAS) with the same LAG settings.
Visualizing Network Logic
Diagram 1: Basic Troubleshooting Workflow
Caption: A step-by-step logical flow for diagnosing common network switch issues.
Diagram 2: VLAN Segmentation for a Research Lab
Caption: An example of network segmentation using VLANs to isolate traffic from different labs.
References
- 1. instant-on.hpe.com [instant-on.hpe.com]
- 2. HPE Aruba Instant On 1930 Switches Review [newserverlife.com]
- 3. expresscomputersystems.com [expresscomputersystems.com]
- 4. arubanetworking.hpe.com [arubanetworking.hpe.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. 1930 Switch stopped working after update | Instant On - Wired [community.instant-on.hpe.com]
Technical Support Center: Cytotoxicity Assessment in Primary Cell Cultures
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of novel compounds in primary cell cultures. While direct information on "MRE3008F20" is not publicly available, this guide offers a comprehensive framework for evaluating the cytotoxic potential of any new investigational compound.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps before initiating a cytotoxicity study with a new compound in primary cells?
A1: Before beginning your experiment, it is crucial to:
-
Characterize the primary cells: Ensure the viability and purity of your primary cell culture. Use cell-specific markers to confirm the identity of the cells.
-
Determine the solubility of your test compound: Test the solubility of your compound in the cell culture medium to prevent precipitation, which can lead to erroneous results. A stock solution in a solvent like DMSO is common, but the final solvent concentration in the culture should be non-toxic to the cells.
-
Perform a literature review: Although information on a novel compound may be scarce, search for data on compounds with similar structures or predicted mechanisms of action. This can help in selecting an appropriate starting concentration range.
-
Optimize cell seeding density: Determine the optimal number of cells to seed per well to ensure they are in the exponential growth phase during the experiment.
Q2: Which cytotoxicity assay is most suitable for primary cell cultures?
A2: The choice of assay depends on the expected mechanism of action of the compound and the specific research question. Commonly used assays include:
-
Metabolic Assays (e.g., MTT, MTS, PrestoBlue™, alamarBlue™): These assays measure the metabolic activity of viable cells. They are widely used due to their simplicity and high-throughput potential.
-
Cell Membrane Integrity Assays (e.g., LDH release, Propidium Iodide staining): These assays detect damage to the cell membrane, which is a hallmark of necrosis.
-
Apoptosis Assays (e.g., Caspase activity assays, Annexin V staining): These are used to determine if the compound induces programmed cell death.
-
High-Content Imaging: This technology allows for the simultaneous measurement of multiple cytotoxicity parameters, providing a more detailed understanding of the compound's effects on the cells.[1]
Q3: How do I select the appropriate concentration range for my test compound?
A3: A common approach is to perform a range-finding experiment using a wide, logarithmic-scale range of concentrations (e.g., from 1 nM to 100 µM). This initial experiment will help you to narrow down the concentration range for a more detailed dose-response study. The goal is to identify a range that produces a full dose-response curve, from no effect to maximal effect.
Troubleshooting Guide
Q1: My results show high variability between replicate wells. What could be the cause?
A1: High variability can be caused by several factors:
-
Uneven cell seeding: Ensure that your cell suspension is homogenous before and during seeding. Gently swirl the cell suspension between pipetting.
-
Edge effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To minimize this, avoid using the outermost wells or fill them with sterile phosphate-buffered saline (PBS).
-
Compound precipitation: If your compound is not fully dissolved, it will not be evenly distributed in the wells. Visually inspect your wells for any precipitate.
-
Inconsistent incubation times: Ensure that the time between adding the compound and adding the assay reagent is consistent for all plates.
Q2: I am not observing a dose-dependent effect on cell viability. What should I do?
A2: If you do not see a dose-response relationship, consider the following:
-
Concentration range: The selected concentration range may be too high or too low. You may need to perform a new range-finding experiment with a wider or shifted range of concentrations.
-
Compound stability: Your compound may not be stable in the cell culture medium for the duration of the experiment. Consider reducing the incubation time or performing a stability test of your compound.
-
Cell type resistance: The primary cells you are using may be resistant to the cytotoxic effects of your compound.
-
Assay incompatibility: The chosen cytotoxicity assay may not be sensitive enough to detect the effects of your compound. Consider trying an alternative assay that measures a different cellular parameter.
Q3: I am observing significant cell death in my vehicle control wells. What is the problem?
A3: Cell death in the vehicle control wells points to a problem with the experimental conditions, not the test compound. Potential causes include:
-
Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve your compound may be too high. The final solvent concentration should typically be less than 0.5% (v/v).
-
Poor primary cell health: The primary cells may have been stressed during isolation or may have low viability before the start of the experiment. Always check cell viability before seeding.
-
Contamination: Bacterial or fungal contamination can cause cell death. Regularly check your cultures for any signs of contamination.
Experimental Protocols
Protocol: MTT Cytotoxicity Assay
This protocol provides a general guideline for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of a test compound in primary cell cultures.
-
Cell Seeding:
-
Harvest and count primary cells. Ensure cell viability is >95%.
-
Seed the cells in a 96-well plate at the predetermined optimal density.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of your compound. Include vehicle control wells (medium with solvent) and untreated control wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 1 hour at 37°C to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Data Presentation
Summarize your quantitative data in a clear and structured table to facilitate comparison.
Table 1: Cytotoxicity of Test Compound in Primary Hepatocytes after 48h Exposure
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.3 |
| 10 | 52.1 ± 4.9 |
| 50 | 15.3 ± 3.2 |
| 100 | 5.8 ± 1.9 |
| IC50 (µM) | 10.5 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a cytotoxicity assessment experiment.
Caption: General workflow for assessing compound cytotoxicity in primary cells.
Hypothetical Signaling Pathway
This diagram depicts a hypothetical signaling pathway that could be disrupted by a cytotoxic compound, leading to apoptosis.
Caption: Hypothetical signaling cascade leading to apoptosis upon compound exposure.
References
Technical Support Center: Improving MRE3008F20 Delivery in Animal Studies
Welcome to the technical support center for the administration of MRE3008F20 in pre-clinical animal research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on formulation, delivery, and troubleshooting common issues encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the human A3 adenosine receptor (A3AR).[1][2] Adenosine receptors, including the A3 subtype, are G protein-coupled receptors that are involved in various physiological processes. The A3AR, in particular, is often overexpressed in inflammatory and cancer cells.[2] this compound exerts its effects by blocking the binding of adenosine to the A3AR, thereby inhibiting downstream signaling pathways.
Q2: What is the solubility of this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[3] However, it is poorly soluble in aqueous solutions like saline, which can lead to precipitation when diluting a DMSO stock solution.[4][5]
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be kept at -20°C. For short-term storage, it can be stored at 4°C.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the preparation and administration of this compound in animal studies.
Formulation and Solubility Issues
Problem: My this compound precipitates out of solution when I dilute my DMSO stock with saline or PBS.
This is a common issue with compounds that are highly soluble in DMSO but have low aqueous solubility.[4][6][7] The rapid change in solvent polarity causes the compound to "crash out" of the solution.
Solutions:
-
Optimize the Vehicle Composition: Instead of a simple DMSO/saline mixture, consider using a co-solvent system. It is generally recommended to keep the final concentration of DMSO in the working solution for intraperitoneal injections in mice at or below 10% to minimize toxicity.[5]
-
Recommended Co-Solvent Systems:
-
DMSO/PEG300/Saline: A common approach is to first dissolve the compound in DMSO, then add Polyethylene glycol 300 (PEG300), and finally, slowly add saline while vortexing.
-
DMSO/Tween 80/Saline: Tween 80 can act as a surfactant to help keep the compound in suspension.
-
-
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous diluent. Instead, add the saline or PBS to the DMSO stock dropwise while continuously vortexing.[8]
-
Warming the Diluent: Gently warming the saline or PBS to 37°C before adding it to the DMSO stock can sometimes improve solubility.[8]
-
Sonication: After dilution, sonicating the solution in a water bath can help to redissolve any small precipitates that may have formed.
| Vehicle Component | Recommended Starting Concentration | Notes |
| DMSO | 5-10% (final concentration) | Ensure the final concentration is well-tolerated by the animal model. |
| PEG300 | 10-40% | Can improve the solubility of hydrophobic compounds. |
| Tween 80 | 1-5% | Acts as a surfactant to stabilize the formulation. |
| Saline or PBS | q.s. to final volume | Use sterile, physiological solutions. |
Experimental Protocol: Vehicle Optimization Assay
To determine the optimal vehicle for your specific this compound concentration, perform a small-scale solubility test:
-
Prepare a concentrated stock solution of this compound in 100% DMSO.
-
In separate microcentrifuge tubes, prepare different vehicle compositions (e.g., varying percentages of DMSO, PEG300, and Tween 80).
-
Add a small aliquot of the this compound stock solution to each vehicle to achieve your desired final concentration.
-
Vortex each tube thoroughly.
-
Visually inspect for any precipitation immediately and after a set period (e.g., 30 minutes, 1 hour) at room temperature and at 37°C.
-
Select the vehicle composition that results in a clear, stable solution at your target concentration.
Administration Issues: Intravenous (IV) and Intraperitoneal (IP) Injections
Problem: I am having difficulty with the intravenous injection in mice.
IV injections in mice, typically via the lateral tail vein, can be challenging due to the small size of the vein.
Solutions:
-
Proper Restraint: Use an appropriate restraint device to keep the mouse calm and the tail accessible.
-
Vein Dilation: Warm the mouse's tail using a heat lamp or by immersing it in warm water (38-40°C) for a few minutes to dilate the veins.
-
Needle Selection: Use a small gauge needle (e.g., 27-30G) to minimize injury to the vein.
-
Bevel Up: Ensure the bevel of the needle is facing upwards upon insertion.
-
Shallow Angle of Entry: Insert the needle at a shallow angle to the vein.
-
Confirm Placement: A successful injection will have no resistance, and you may see the vein blanch as the solution is injected. If you feel resistance or see a bleb form, the needle is not in the vein.
Problem: I am concerned about the potential for irritation or toxicity from the injection.
Both the compound and the vehicle can cause local irritation or systemic toxicity.
Solutions:
-
Vehicle Control Group: Always include a vehicle-only control group in your experiments to differentiate the effects of this compound from those of the delivery vehicle.
-
Minimize DMSO Concentration: As previously mentioned, keep the final DMSO concentration as low as possible, ideally below 10% for IP injections.[5]
-
Slow Injection Rate: Inject the solution slowly and steadily to allow for dilution in the bloodstream and reduce the risk of local irritation.
-
Monitor for Adverse Effects: Observe the animals closely after injection for any signs of distress, such as lethargy, ruffled fur, or changes in breathing.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the key signaling pathway affected by this compound and a typical experimental workflow for its in vivo administration.
Caption: this compound antagonism of the A3 adenosine receptor signaling pathway.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. [(3)H]MRE 3008F20: a novel antagonist radioligand for the pharmacological and biochemical characterization of human A(3) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
MRE3008F20 in Focus: A Comparative Guide to A3 Adenosine Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MRE3008F20 with other A3 adenosine receptor (A3AR) antagonists, supported by experimental data and detailed methodologies.
The A3 adenosine receptor, a G protein-coupled receptor, has emerged as a significant therapeutic target for a variety of conditions, including inflammatory diseases, glaucoma, and certain cancers. The development of potent and selective antagonists for this receptor is a key area of research. This guide focuses on this compound, a notable A3AR antagonist, and compares its performance characteristics against other well-known antagonists in the field.
Performance Comparison of A3 Adenosine Receptor Antagonists
The following tables summarize the binding affinity (Ki) and selectivity of this compound and other prominent A3AR antagonists for the human adenosine receptor subtypes. This quantitative data is crucial for evaluating the specificity and potential off-target effects of these compounds.
Table 1: Binding Affinity (Ki, nM) of A3AR Antagonists at Human Adenosine Receptors
| Compound | A1 | A2A | A2B | A3 |
| This compound | ~1060 | ~135 | ~2027 | 0.82 |
| MRS1220 | 305 (rat) | 52 (rat) | - | 0.65 |
| DPTN | 162 | 121 | 230 | 1.65 |
Data compiled from multiple sources. Note that some data for MRS1220 is from rat receptors, highlighting the importance of species-specific evaluation.
Table 2: Selectivity Profile of A3AR Antagonists (Fold Selectivity for hA3R)
| Compound | vs. hA1 | vs. hA2A | vs. hA2B |
| This compound | 1294 | 165 | 2471 |
| MRS1220 | 470 (vs. rA1) | 80 (vs. rA2A) | - |
| DPTN | 98 | 73 | 139 |
A critical aspect in the preclinical development of A3AR antagonists is their species specificity. This compound, for instance, demonstrates high potency and selectivity for the human A3AR but is largely inactive at rodent A3 receptors (Ki > 10 µM)[1]. This is a crucial consideration for the translation of in vitro findings to in vivo animal models. In contrast, antagonists like DPTN show activity across human, mouse, and rat species, making them more versatile tools for preclinical research[2].
Currently, publicly available in vivo efficacy data for this compound is limited. Further preclinical studies are necessary to fully elucidate its therapeutic potential in various disease models.
A3 Adenosine Receptor Signaling Pathway
Activation of the A3 adenosine receptor, which is primarily coupled to Gi/o proteins, initiates a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A3AR activation can stimulate phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
References
- 1. [(3)H]MRE 3008F20: a novel antagonist radioligand for the pharmacological and biochemical characterization of human A(3) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Validating MRE3008F20 Efficacy: A Comparative Guide Using A3AR Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the A3 adenosine receptor (A3AR) antagonist, MRE3008F20, with alternative compounds, emphasizing the critical role of A3AR knockout (KO) models in validating antagonist efficacy and specificity. The stark species selectivity of this compound underscores the necessity of employing appropriate tools for in vivo studies.
Executive Summary
This compound is a highly potent and selective antagonist for the human A3 adenosine receptor (hA3AR).[1] However, its efficacy dramatically diminishes in rodent models, rendering it unsuitable for in vivo validation in mice and rats.[2] This guide highlights this crucial species difference and presents alternative A3AR antagonists—DPTN and MRS1523—that exhibit efficacy in both human and rodent systems, making them valuable tools for translational research. The use of A3AR knockout mice is presented as the gold standard for confirming that the observed in vivo effects of these antagonists are indeed mediated by the A3AR.
Data Presentation: Comparative Analysis of A3AR Antagonists
The following tables summarize the binding affinities (Ki) of this compound and alternative antagonists for various adenosine receptor subtypes across different species. This data clearly illustrates the selectivity profile and species-dependent activity of each compound.
Table 1: Binding Affinity (Ki, nM) of A3AR Antagonists at Human Adenosine Receptors
| Compound | A1 | A2A | A2B | A3 | Selectivity for A3 vs A1 | Selectivity for A3 vs A2A | Selectivity for A3 vs A2B |
| This compound | >1000 | 165 | >1000 | 0.80 | >1250-fold | 206-fold | >1250-fold |
| DPTN | 162 | 121 | 230 | 1.65 | 98-fold | 73-fold | 139-fold |
| MRS1523 | >10000 | >10000 | >10000 | 43.9 | >228-fold | >228-fold | >228-fold |
| MRS1191 | >10000 | >10000 | >10000 | 1.42 | >7042-fold | >7042-fold | >7042-fold |
Data compiled from multiple sources.[1][2]
Table 2: Comparative Binding Affinity (Ki, nM) at the A3 Adenosine Receptor Across Species
| Compound | Human A3 | Mouse A3 | Rat A3 |
| This compound | 0.80 | Largely Inactive | >10,000 |
| DPTN | 1.65 | 9.61 | 8.53 |
| MRS1523 | 43.9 | 349 | 216 |
| MRS1191 | 1.42 | Incomplete Inhibition | Incomplete Inhibition |
Data compiled from multiple sources.[1][2]
Mandatory Visualization
Signaling Pathways and Experimental Logic
The following diagrams, generated using Graphviz, illustrate key concepts in A3AR signaling and the experimental logic for validating antagonist efficacy.
References
- 1. [(3)H]MRE 3008F20: a novel antagonist radioligand for the pharmacological and biochemical characterization of human A(3) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: The Dichotomy of A3AR Modulation by MRE3008F20 and IB-MECA
For researchers, scientists, and drug development professionals, understanding the nuanced effects of pharmacological tools is paramount. This guide provides a detailed comparison of MRE3008F20, a potent A3 adenosine receptor (A3AR) antagonist, and IB-MECA, a well-characterized A3AR agonist. By examining their opposing mechanisms of action and downstream cellular effects, this document aims to provide a clear framework for selecting the appropriate compound for A3AR-related research.
This comparison delves into their effects on key signaling pathways, cellular processes, and provides a summary of their established in vitro and in vivo activities. The presented data is supported by detailed experimental protocols for key assays, enabling researchers to replicate and build upon these findings.
Opposing Roles in A3AR Signaling
This compound and IB-MECA represent two sides of the same coin in A3AR pharmacology. IB-MECA, as an agonist, binds to and activates the A3AR, initiating a cascade of intracellular events. Conversely, this compound acts as a competitive antagonist, binding to the A3AR without initiating a response and effectively blocking the binding and subsequent action of agonists like IB-MECA.
The A3AR is a G protein-coupled receptor (GPCR), and its activation by agonists such as IB-MECA typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors like protein kinase A (PKA) and exchange protein activated by cAMP (Epac). Furthermore, A3AR activation can influence other critical signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase (ERK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways are central to the regulation of cell proliferation, survival, apoptosis, and inflammation.
This compound, by blocking the A3AR, prevents these agonist-induced signaling events. Its primary effect is to maintain the receptor in an inactive state, thereby inhibiting the cellular responses mediated by A3AR activation.
Figure 1. Opposing actions of IB-MECA and this compound on the A3AR signaling pathway.
Quantitative Comparison of In Vitro Activities
The following tables summarize the key quantitative data for this compound and IB-MECA, providing a direct comparison of their potency and efficacy at the human A3AR.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Species | Assay Type | Ki (nM) | KD (nM) | Citation |
| This compound | A3AR | Human | Radioligand Binding | 1.8 | 0.82 ± 0.08 | [1][2] |
| IB-MECA | A3AR | Human | Radioligand Binding | 1.1 | - | [3] |
| A1AR | Human | Radioligand Binding | 54 | - | [3] | |
| A2AAR | Human | Radioligand Binding | 56 | - | [3] |
Table 2: Functional Activity
| Compound | Assay | Cell Line | Effect | IC50 (nM) | EC50 (nM) | Citation |
| This compound | cAMP Inhibition Assay | Human Lymphocytes | Antagonizes Cl-IB-MECA induced cAMP inhibition | 5.0 | - | [1] |
| IB-MECA | ERK1/2 Phosphorylation | Human Ciliary Muscle Cells | Increases ERK1/2 phosphorylation | - | 12 | [4] |
Comparison of Cellular and Physiological Effects
The opposing actions of this compound and IB-MECA at the molecular level translate into distinct effects on cellular functions and physiological responses.
Table 3: Overview of Cellular and Physiological Effects
| Feature | IB-MECA (Agonist) | This compound (Antagonist) |
| Cell Proliferation | Can inhibit proliferation in various cancer cell lines. | Blocks the anti-proliferative effects of A3AR agonists. |
| Apoptosis | Can induce apoptosis in certain cancer cells. | Can prevent agonist-induced apoptosis. |
| Inflammation | Generally anti-inflammatory; can modulate cytokine release (e.g., decrease TNF-α, IL-1β; increase IL-10).[5][6] | Blocks the anti-inflammatory effects of A3AR agonists. |
| Ischemia/Reperfusion Injury | Protective effects in models of cardiac and cerebral ischemia.[7] | Expected to block the protective effects of endogenous adenosine or A3AR agonists. |
| Signaling Pathways | Inhibits cAMP production, modulates ERK, Akt, and NF-κB pathways.[7][8] | Blocks agonist-induced changes in cAMP, ERK, Akt, and NF-κB pathways.[1] |
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for A3AR
This protocol is used to determine the binding affinity (Ki or KD) of a compound for the A3 adenosine receptor.
Figure 2. Workflow for a radioligand binding assay.
Materials:
-
Cell membranes expressing the human A3AR.
-
Radioligand (e.g., [3H]this compound or [125I]AB-MECA).[2]
-
Test compounds (this compound, IB-MECA).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and cocktail.
Procedure:
-
Reaction Setup: In a 96-well plate, combine cell membranes, a fixed concentration of radioligand, and varying concentrations of the test compound in binding buffer.[9]
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.[9]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[10]
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.[9]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the test compound concentration. For competition assays, calculate the IC50 and then the Ki using the Cheng-Prusoff equation. For saturation binding, determine the KD and Bmax from the saturation curve.[11]
Western Blot for ERK1/2 Phosphorylation
This protocol is used to measure the activation of the ERK1/2 signaling pathway by assessing the levels of phosphorylated ERK1/2.
Materials:
-
Cultured cells (e.g., human ciliary muscle cells).[4]
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and then serum-starve overnight. Treat the cells with IB-MECA at various concentrations for a specific time (e.g., 10 minutes). For antagonist studies, pre-incubate cells with this compound before adding IB-MECA.[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Wash the membrane again and then add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total ERK1/2.[12]
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2.
Conclusion
This compound and IB-MECA serve as invaluable tools for dissecting the multifaceted roles of the A3 adenosine receptor. While IB-MECA provides a means to activate the receptor and explore its downstream consequences, this compound offers a precise method to block these effects and investigate the impact of A3AR inhibition. The choice between these two compounds will be dictated by the specific research question, with their opposing actions providing a powerful approach to elucidate the physiological and pathological significance of A3AR signaling. This guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers to effectively utilize these compounds in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and preliminary biological evaluation of [3H]-MRE 3008-F20: the first high affinity radioligand antagonist for the human A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western Blotting of Erk Phosphorylation [bio-protocol.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. The Histamine H4 Receptor Participates in the Anti-Neuropathic Effect of the Adenosine A3 Receptor Agonist IB-MECA: Role of CD4+ T Cells [mdpi.com]
- 6. Targeting the A3 adenosine receptor to treat cytokine release syndrome in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A3 adenosine receptor agonist IB-MECA reverses chronic cerebral ischemia-induced inhibitory avoidance memory deficit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The adenosine A3 receptor agonist Cl-IB-MECA induces cell death through Ca²⁺/ROS-dependent down regulation of ERK and Akt in A172 human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. 3.4. Western Blotting and Detection [bio-protocol.org]
The Enigmatic Role of MRE3008F20 in Inflammation: A Comparative Guide to A3 Adenosine Receptor Antagonism
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of MRE3008F20, a potent A3 adenosine receptor (A3AR) antagonist, in the context of inflammation research. While the majority of studies on the A3AR focus on the anti-inflammatory effects of its agonists, this guide delves into the less-explored, and at times paradoxical, role of A3AR antagonists. Due to a notable lack of extensive, reproducible preclinical data specifically on this compound's anti-inflammatory properties, this guide broadens its scope to include other selective A3AR antagonists and compares their potential mechanisms and effects with well-established A3AR agonists and conventional anti-inflammatory agents.
Introduction to this compound
This compound is a synthetic, non-xanthine derivative that acts as a highly potent and selective antagonist for the human A3 adenosine receptor. Its high affinity and selectivity make it a valuable pharmacological tool for elucidating the physiological and pathological roles of the A3AR. While the primary therapeutic focus for modulating A3AR in inflammation has been on agonists, which generally exert anti-inflammatory effects, there are specific contexts in which A3AR antagonists are being investigated for their potential therapeutic benefits, such as in asthma and certain inflammatory bowel conditions.
The Paradox of A3 Adenosine Receptor Modulation in Inflammation
The A3 adenosine receptor, a G protein-coupled receptor, presents a complex and sometimes contradictory role in the inflammatory process. The prevailing understanding is that activation of A3AR by agonists, such as IB-MECA and Cl-IB-MECA, leads to the downregulation of pro-inflammatory signaling pathways, including NF-κB, and a subsequent reduction in the production of inflammatory cytokines like TNF-α and IL-6. This has positioned A3AR agonists as promising candidates for treating chronic inflammatory diseases like rheumatoid arthritis and psoriasis.
However, some studies suggest that in certain cellular contexts and disease models, A3AR activation may have pro-inflammatory effects. This has led to the investigation of A3AR antagonists as potential anti-inflammatory agents. The proposed mechanisms for the anti-inflammatory effects of A3AR antagonists are not fully elucidated but may involve blocking adenosine-mediated mast cell degranulation or other cell-specific pro-inflammatory signals.
Comparative Analysis of A3AR Modulators and Other Anti-inflammatory Agents
To provide a clear comparison, the following table summarizes the known or hypothesized effects of this compound (as a representative A3AR antagonist), A3AR agonists, and a standard non-steroidal anti-inflammatory drug (NSAID) on key inflammatory markers.
| Compound Class | Target | Mechanism of Action | Effect on Pro-inflammatory Cytokines (TNF-α, IL-6) |
| This compound (A3AR Antagonist) | A3 Adenosine Receptor | Blocks adenosine binding to A3AR | Potentially decreases in specific models (e.g., colitis), but data is limited and context-dependent. |
| A3AR Agonists (e.g., IB-MECA) | A3 Adenosine Receptor | Activates A3AR, leading to downstream signaling that inhibits pro-inflammatory pathways (e.g., NF-κB). | Generally decreases. |
| NSAIDs (e.g., Ibuprofen) | Cyclooxygenase (COX) enzymes | Inhibits COX-1 and COX-2, reducing prostaglandin synthesis. | Indirectly reduces inflammation; may not directly suppress cytokine production to the same extent as targeted biologics. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for evaluating anti-inflammatory compounds.
Caption: Simplified signaling pathway for A3AR agonist-mediated anti-inflammatory effects.
Caption: Hypothesized mechanism of this compound in blocking pro-inflammatory signaling.
Caption: A generalized experimental workflow for preclinical evaluation of anti-inflammatory compounds.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. While specific protocols for this compound in inflammation studies are not widely published, a general methodology for assessing anti-inflammatory effects in a preclinical model of colitis is provided below as an example.
Induction of Colitis in Mice:
-
Model: Dextran sulfate sodium (DSS)-induced colitis is a widely used model for inflammatory bowel disease.
-
Procedure: Administer 2-3% (w/v) DSS in the drinking water of C57BL/6 mice for 5-7 days.
-
Monitoring: Record body weight, stool consistency, and presence of blood in the feces daily to calculate a Disease Activity Index (DAI).
Treatment Protocol:
-
Compound Administration: this compound, a comparator compound (e.g., an A3AR agonist or a standard anti-inflammatory drug), or vehicle should be administered to different groups of mice, typically starting from the first day of DSS administration. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosage will depend on the pharmacokinetic properties of the compound.
-
Dosing Regimen: Dosing is typically performed once or twice daily.
Assessment of Inflammation:
-
Macroscopic Scoring: At the end of the study, sacrifice the mice and excise the colon. Measure the colon length and assess for macroscopic signs of inflammation (e.g., ulceration, thickening).
-
Histological Analysis: Fix a segment of the colon in formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E). Score the sections for inflammatory cell infiltration, epithelial damage, and mucosal ulceration.
-
Cytokine Analysis: Homogenize a portion of the colon tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex bead-based assays.
Conclusion and Future Directions
This compound is a powerful tool for investigating the A3 adenosine receptor. However, the current body of literature does not provide sufficient evidence to definitively characterize its anti-inflammatory properties or the reproducibility of such findings. The prevailing research indicates that A3AR agonists, rather than antagonists, are more consistently associated with anti-inflammatory effects.
Future research should focus on conducting systematic, controlled preclinical studies to evaluate the efficacy of this compound and other A3AR antagonists in various models of inflammation. Such studies are necessary to elucidate the specific contexts in which A3AR blockade may be therapeutically beneficial and to understand the underlying molecular mechanisms. A deeper understanding of the paradoxical roles of the A3 adenosine receptor will be critical for the development of novel and targeted anti-inflammatory therapies.
A Comparative Guide to Alternative Selective Antagonists for the A3 Adenosine Receptor
For Researchers, Scientists, and Drug Development Professionals
The A3 adenosine receptor (A3AR) has emerged as a significant therapeutic target for a range of conditions, including inflammatory diseases, cancer, and glaucoma.[1] This G protein-coupled receptor (GPCR) plays a crucial role in various physiological processes, and its modulation by selective antagonists offers promising avenues for drug development. This guide provides an objective comparison of alternative selective antagonists for the A3AR, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid researchers in their selection of appropriate pharmacological tools.
A3 Adenosine Receptor Signaling Pathways
The A3AR primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2] However, A3AR activation can also engage other signaling cascades, including the stimulation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[2] Furthermore, A3AR signaling can modulate the activity of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38.[1][2]
Below are diagrams illustrating the canonical Gαi-mediated signaling pathway and an alternative PLC-mediated pathway following A3AR activation.
Performance Comparison of Selective A3AR Antagonists
The development of selective A3AR antagonists has yielded a diverse range of chemical scaffolds, from nucleoside derivatives to various heterocyclic compounds. Their performance is typically evaluated based on binding affinity (Ki) for the A3AR and selectivity against other adenosine receptor subtypes (A1, A2A, and A2B). The following tables summarize the binding affinities of several prominent selective A3AR antagonists.
Nucleoside-Based A3AR Antagonists
| Compound | Human A3AR Ki (nM) | Human A1AR Ki (nM) | Human A2AAR Ki (nM) | A1/A3 Selectivity | A2A/A3 Selectivity | Reference |
| MRE 3008F20 | 1.13 | >10000 | >10000 | >8850 | >8850 | [3] |
| MRS1191 | 31.4 | >10000 | >10000 | >318 | >318 | [4] |
| MRS1334 | Potent (species dependent) | - | - | - | - | [5] |
| PSB-11 | 3.51 | >10000 | >10000 | >2849 | >2849 | [3] |
Non-Nucleoside A3AR Antagonists
| Compound | Human A3AR Ki (nM) | Human A1AR Ki (nM) | Human A2AAR Ki (nM) | Human A2BAR Ki (nM) | A1/A3 Selectivity | A2A/A3 Selectivity | A2B/A3 Selectivity | Reference |
| MRS1220 | 0.65 | 305 | 52 | - | 469 | 80 | - | [4] |
| MRS1523 | 43.9 | - | - | - | - | - | - | [5] |
| DPTN (9) | 1.65 | 162 | 121 | 230 | 98 | 73 | 139 | [3][5] |
| VUF5574 | Largely inactive in rodents | - | - | - | - | - | - | [5] |
| K18 | 0.89 (µM) | >100 (µM) | >100 (µM) | - | >112 | >112 | - | [6] |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here are for comparative purposes.
Key Experimental Protocols
Accurate and reproducible experimental data are paramount in drug discovery. Below are detailed methodologies for two key assays used to characterize A3AR antagonists.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the A3AR by competing with a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human A3AR (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.[7]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a selective A3AR radioligand (e.g., [¹²⁵I]I-AB-MECA), and varying concentrations of the unlabeled antagonist.[7]
-
Incubation: The plate is incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C or 30°C) to allow the binding to reach equilibrium.[7]
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.[7]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[7]
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known A3AR ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the antagonist that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production, providing a measure of its functional potency.
Protocol:
-
Cell Culture: Plate cells expressing the A3AR (e.g., CHO-hA3AR) in a 96-well plate and culture overnight.[9]
-
Pre-incubation with Antagonist: The cell culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. The cells are then pre-incubated with varying concentrations of the test antagonist for a defined period.[10]
-
Agonist Stimulation: A fixed concentration of an A3AR agonist (e.g., IB-MECA) is added to the wells, along with a stimulator of adenylyl cyclase such as forskolin.[9]
-
Incubation: The plate is incubated for a specific time (e.g., 15-30 minutes) at 37°C.[11]
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a suitable detection method, such as a competitive immunoassay (e.g., HTRF or ELISA).[10]
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is measured. The IC50 value for the antagonist is determined, which represents the concentration that restores the cAMP level to 50% of the maximum forskolin-stimulated level.[9]
Conclusion
The selection of a suitable selective A3AR antagonist is critical for advancing research and therapeutic development. This guide has provided a comparative overview of several alternative antagonists, highlighting their binding affinities and selectivities. The detailed experimental protocols and signaling pathway diagrams offer a practical resource for researchers. It is important to note that significant species differences exist in the pharmacology of A3AR antagonists, with many compounds showing high affinity for the human receptor but being weak or inactive at rodent receptors.[5][12] Therefore, careful consideration of the species being studied is essential when selecting and interpreting data from experiments with these compounds. Further investigation into the structure-activity relationships and in vivo efficacy of these antagonists will continue to drive the development of novel therapeutics targeting the A3 adenosine receptor.
References
- 1. mdpi.com [mdpi.com]
- 2. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Pharmacological characterisation of novel adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. researchgate.net [researchgate.net]
- 12. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
MRE3008F20: A Potent Tool for Human A3 Adenosine Receptor Research, with Critical Species-Specific Limitations
For researchers, scientists, and drug development professionals investigating the A3 adenosine receptor (A3AR), the selection of an appropriate antagonist is paramount. MRE3008F20 has emerged as a widely utilized tool compound due to its high potency and selectivity for the human A3AR. However, a critical understanding of its pharmacological profile, particularly its species-specific activity, is essential for the accurate interpretation of experimental results. This guide provides a comprehensive comparison of this compound with other available A3AR antagonists, supported by experimental data, to aid researchers in making informed decisions for their specific research needs.
Performance Comparison of A3AR Antagonists
This compound is a pyrazolo-triazolo-pyrimidine derivative that demonstrates high affinity for the human A3AR, with reported Ki values in the low nanomolar range.[1][2] Its utility is underscored by its significant selectivity over other human adenosine receptor subtypes. However, a major consideration for researchers is the pronounced species difference in its activity. This compound is largely inactive at rodent A3ARs, making it unsuitable for studies involving rat or mouse models.[1][3][4][5] This limitation has prompted the use of alternative antagonists with broader species cross-reactivity.
Here, we compare the binding affinities (Ki) of this compound with other commonly used A3AR antagonists across different species.
| Compound | Human A3AR Ki (nM) | Rat A3AR Ki (nM) | Mouse A3AR Ki (nM) | Human A1AR Ki (nM) | Human A2AAR Ki (nM) | Human A2BAR Ki (nM) |
| This compound | ~1.13[1] | >10,000[3][4] | >10,000[3] | ~1460 (1294-fold selective)[4] | ~186 (165-fold selective)[4] | ~2790 (2471-fold selective)[4] |
| DPTN | 1.65[3][6] | 8.53[3][7] | 9.61[3][7] | 162[3] | 121[3] | 230[3] |
| MRS1523 | 18.9 - 43.9[3][8][9] | 113[8][9] | 349[3] | 15,600[10] | 2,050[10] | - |
| VUF5574 | 4.03[11] | >10,000[3] | >10,000[3] | - | - | - |
| PSB-11 | 3.51[1] | >10,000[1] | 6,360[3] | - | - | - |
As the table illustrates, for researchers working with human receptors or cell lines, this compound offers excellent potency and selectivity. However, for in vivo studies in rodents, compounds like DPTN and MRS1523 are more suitable alternatives due to their significant affinity for both rat and mouse A3ARs.
A3 Adenosine Receptor Signaling Pathway
The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that can signal through multiple pathways, leading to diverse physiological effects. Understanding this signaling cascade is crucial for interpreting the effects of A3AR antagonists.
Caption: A3AR Signaling Pathways.
Experimental Workflow for Antagonist Characterization
The characterization of a novel A3AR antagonist typically involves a series of in vitro assays to determine its affinity and functional activity. A standard workflow is outlined below.
Caption: A3AR Antagonist Characterization Workflow.
Detailed Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the A3AR.
1. Membrane Preparation:
-
Culture cells stably expressing the human, rat, or mouse A3AR (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine the cell membranes, a radiolabeled A3AR ligand (e.g., [³H]this compound for human A3AR or [¹²⁵I]I-AB-MECA for rodent A3ARs), and varying concentrations of the unlabeled test compound.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a known A3AR ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase activity, a key downstream signaling event of A3AR activation.
1. Cell Culture and Treatment:
-
Plate cells expressing the A3AR in a suitable multi-well plate.
-
Pre-incubate the cells with varying concentrations of the test antagonist for a specific duration.
-
Stimulate the cells with a known A3AR agonist (e.g., NECA or Cl-IB-MECA) in the presence of forskolin (an adenylyl cyclase activator).
2. cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
3. Data Analysis:
-
The antagonist's effect is observed as a reversal of the agonist-induced decrease in forskolin-stimulated cAMP levels.
-
The IC50 value (the concentration of antagonist that reverses 50% of the agonist effect) is determined by non-linear regression.
-
The Schild analysis can be used to determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve.
Conclusion
This compound is a powerful and selective tool for investigating the human A3 adenosine receptor in vitro. Its high affinity and selectivity make it an excellent choice for studies involving human cell lines and tissues. However, its lack of activity at rodent A3ARs necessitates the use of alternative antagonists, such as DPTN or MRS1523, for in vivo experiments in these species. Researchers must carefully consider the species of their experimental system when selecting an A3AR antagonist to ensure the validity and translatability of their findings. The provided experimental protocols and signaling pathway diagrams offer a foundational framework for the robust characterization of A3AR modulators.
References
- 1. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and preliminary biological evaluation of [3H]-MRE 3008-F20: the first high affinity radioligand antagonist for the human A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [(3)H]MRE 3008F20: a novel antagonist radioligand for the pharmacological and biochemical characterization of human A(3) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MRS 1523 | Adenosine A3 Receptor Antagonist | DC Chemicals [dcchemicals.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling MRE3008F20
Product Identification: MRE3008F20 is identified as a component of a medical device, specifically a percutaneous stimulation lead, and not a chemical substance. Therefore, safety protocols align with the handling of sterile medical equipment rather than hazardous chemicals. The following guidance provides essential, immediate safety and logistical information for operational use and disposal by researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The appropriate personal protective equipment (PPE) is crucial to maintain a sterile field, prevent contamination, and ensure the safety of both the handler and the product. The selection of PPE is contingent on the specific procedure and the potential for exposure to biohazards.
| PPE Component | Specification | Purpose |
| Gloves | Sterile, non-powdered latex or nitrile gloves.[1][2] | To maintain sterility and prevent contamination of the device. Protects the handler from any potential biological material on used devices.[1][3] |
| Gown | Sterile, long-sleeved, fluid-repellent gown.[1] | To protect the handler's clothing and skin from contamination and to maintain a sterile environment. |
| Face Mask | Fluid-resistant surgical mask.[1] | To protect the nose and mouth from splashes or sprays of bodily fluids and to prevent the handler from contaminating the sterile field. |
| Eye Protection | Goggles or a full-face shield. | To protect the eyes from splashes or sprays of bodily fluids. |
Operational Plan: Handling a Sterile this compound Component
Handling of the this compound percutaneous stimulation lead must be conducted in a controlled, sterile environment to prevent contamination and ensure its integrity.
Experimental Workflow for Handling
Caption: Workflow for handling a sterile medical device component.
Procedural Steps:
-
Prepare a Sterile Field: Designate and prepare a sterile field for the device.
-
Don PPE: Put on all required personal protective equipment, ensuring a sterile technique is used for donning gloves and gowns.
-
Inspect Packaging: Before opening, visually inspect the sterile packaging for any breaches in integrity, such as tears, punctures, or moisture. Do not use the device if the packaging is compromised.
-
Aseptic Opening: Open the sterile packaging using an aseptic technique to avoid contamination of the device.
-
Device Presentation: Carefully present the this compound lead to the sterile field without it coming into contact with non-sterile surfaces.
-
Use: The device should be used by trained personnel in accordance with the specific experimental or clinical protocol.
Disposal Plan for a Used this compound Component
Proper disposal of used medical devices is critical to prevent the spread of infection and to comply with biomedical waste regulations.[4]
Logical Relationship for Disposal
Caption: Disposal workflow for a used medical device component.
Procedural Steps:
-
Immediate Containment: Immediately after use, the this compound lead should be considered contaminated and handled accordingly.
-
Decontamination: If required by institutional protocols for waste management, decontaminate the device.[5] This may involve cleaning to remove gross organic material followed by disinfection.[5]
-
Segregation: The used device must be segregated as biomedical waste.
-
Containerization: Place the used lead into a designated, puncture-resistant, and clearly labeled biohazard or sharps container.[6]
-
Final Disposal: The container should be disposed of through an approved biomedical waste management service in accordance with local, state, and federal regulations.[4][7] For single-use devices, they should not be reprocessed for use on other patients.[4]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
